TD-5471 hydrochloride
Descripción
Propiedades
IUPAC Name |
8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O4.ClH/c1-39-30-15-11-24(19-27(30)22-5-3-2-4-6-22)34-23-9-7-21(8-10-23)17-18-33-20-29(37)25-12-14-28(36)32-26(25)13-16-31(38)35-32;/h2-16,19,29,33-34,36-37H,17-18,20H2,1H3,(H,35,38);1H/t29-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKVXNOAIUAJNK-JMAPEOGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=CC=C(C=C2)CCNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC2=CC=C(C=C2)CCNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TD-5471 Hydrochloride: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-5471 hydrochloride is a potent and selective long-acting full agonist of the human β2-adrenoceptor, investigated for its potential therapeutic application in obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). This technical guide delineates the mechanism of action of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and a visual representation of its signaling pathway.
Core Mechanism of Action: β2-Adrenergic Receptor Agonism
This compound exerts its pharmacological effects through high-affinity binding to and activation of the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. As a full agonist, TD-5471 mimics the action of the endogenous ligand, adrenaline, to initiate a cascade of intracellular signaling events. The primary consequence of β2-adrenoceptor activation in the airways is the relaxation of bronchial smooth muscle, leading to bronchodilation.
Signaling Pathway
Upon binding of TD-5471 to the β2-adrenoceptor, a conformational change in the receptor induces the activation of the associated heterotrimeric Gs protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and stimulates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle cells.
TD-5471 Hydrochloride: A Technical Overview of a Novel β2-Adrenoceptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-5471 hydrochloride is a potent, selective, and long-acting full agonist of the human β2-adrenoceptor, identified as a promising candidate for the treatment of chronic obstructive pulmonary disease (COPD). Developed by Theravance Biopharma, this compound emerged from a multivalent design approach aimed at optimizing both potency and duration of action. Preclinical studies have demonstrated its significant bronchoprotective effects in in vivo models. This document provides a technical guide to the available data on this compound, including its mechanism of action, preclinical data, and relevant experimental methodologies.
Introduction
Long-acting β2-adrenoceptor agonists (LABAs) are a cornerstone in the management of persistent asthma and COPD. Their primary mechanism involves the relaxation of airway smooth muscle, leading to bronchodilation. The development of novel LABAs focuses on achieving extended duration of action, high selectivity for the β2-adrenoceptor to minimize off-target effects, and a favorable safety profile. This compound was designed as a next-generation LABA with a unique chemical structure intended to confer these desirable properties.
Mechanism of Action
As a β2-adrenoceptor agonist, this compound selectively binds to and activates β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This activation initiates a downstream signaling cascade, as depicted in the diagram below.
Signaling Pathway of β2-Adrenoceptor Activation
The Discovery and Synthesis of TD-5471 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-5471 hydrochloride is a potent and selective long-acting β2-adrenergic receptor agonist that has been investigated for its potential therapeutic application in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes a summary of its biological activity, detailed experimental protocols for key in vitro assays, and a proposed synthetic pathway. Furthermore, this guide presents visualizations of the relevant signaling pathway and a conceptual experimental workflow to facilitate a comprehensive understanding of this compound for research and drug development purposes.
Introduction
Long-acting β2-adrenergic receptor agonists (LABAs) are a cornerstone in the management of persistent bronchoconstriction in patients with COPD and asthma. The therapeutic efficacy of these agents lies in their ability to induce prolonged relaxation of the airway smooth muscle. The discovery of novel LABAs with improved potency, selectivity, and duration of action remains an active area of research. TD-5471 has emerged as a promising candidate, demonstrating high potency and a long duration of action in preclinical models. Its structural features are designed to optimize interaction with the β2-adrenergic receptor, and its hydrochloride salt form ensures suitable pharmaceutical properties.
Discovery and Pharmacological Profile
TD-5471 is a potent and selective full agonist of the human β2-adrenoceptor.[1] Its long duration of action is thought to be associated with its hydrophobicity, a characteristic observed in other long-acting β2-agonist discovery programs.[1] Preclinical studies have highlighted its significant bronchoprotective effects.
In Vitro Potency
The potency of TD-5471 has been evaluated in isolated guinea pig tracheal ring assays, a standard model for assessing bronchodilator activity.
| Compound | Assay | Potency (pEC50) |
| TD-5471 | Guinea Pig Tracheal Ring Assay | 8.7 |
Table 1: In Vitro Potency of TD-5471
In Vivo Efficacy
In vivo studies using a guinea pig model of bronchoprotection have demonstrated the dose-dependent and long-lasting effects of TD-5471.
Mechanism of Action and Signaling Pathway
TD-5471 exerts its pharmacological effect by binding to and activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that ultimately leads to smooth muscle relaxation.
Caption: β2-Adrenergic Receptor Signaling Pathway for Smooth Muscle Relaxation.
Proposed Synthesis of this compound
While the specific, proprietary synthesis of this compound is not publicly disclosed, a plausible synthetic route can be proposed based on the synthesis of structurally related β2-agonists. The key steps would likely involve the formation of the ethanolamine side chain and its attachment to the substituted phenyl ring, followed by the introduction of the lipophilic tail, and finally, conversion to the hydrochloride salt.
A potential key intermediate in the synthesis is N-(2-formyl-5-hydroxyphenyl)methanesulfonamide. The synthesis could proceed through the following conceptual steps:
References
TD-5471 Hydrochloride: A Technical Guide for Drug Development Professionals
CAS Number: 530084-35-6
This technical guide provides an in-depth overview of TD-5471 hydrochloride, a potent and selective long-acting β2-adrenergic receptor agonist. The information is intended for researchers, scientists, and professionals involved in drug development, particularly in the field of respiratory therapeutics.
Chemical and Physical Properties
This compound is a synthetic compound with the following properties:
| Property | Value |
| CAS Number | 530084-35-6 |
| Molecular Formula | C₃₂H₃₂ClN₃O₄ |
| Molecular Weight | 558.07 g/mol |
| Synonyms | TD-5471, HY-19942A, CS-6554 |
| Purity | Typically ≥98% for research-grade material |
| Storage | Store at room temperature. |
Note: Specific data on melting point and solubility were not publicly available in the reviewed literature. It is recommended to consult the supplier's Certificate of Analysis for precise values.
Pharmacological Profile
TD-5471 is characterized as a potent and selective full agonist of the human β2-adrenoceptor.[1][2] Its primary therapeutic potential lies in the treatment of chronic obstructive pulmonary disease (COPD) due to its long-acting bronchodilatory effects.[3][4]
Mechanism of Action
As a β2-adrenergic receptor agonist, TD-5471 mimics the action of endogenous catecholamines like epinephrine at the β2 receptors, which are predominantly located on the smooth muscle cells of the airways.[5] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.[6] The long duration of action of TD-5471 is attributed to its lipophilic side-chain, which allows it to remain at the receptor site, continuously binding and unbinding.[7]
Signaling Pathway
The binding of TD-5471 to the β2-adrenergic receptor triggers the following canonical signaling pathway:
Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.
In Vitro and In Vivo Efficacy
Studies have demonstrated the potency and long-lasting effects of this compound in preclinical models.
| Assay | Model Organism | Key Findings |
| Tracheal Ring Assay | Guinea Pig | Potent agonist with a pEC50 of 8.7.[1][2] |
| Bronchoprotection Assay | Guinea Pig | Shows excellent, dose-dependent, and long-lasting bronchoprotection. At nebulizer concentrations ≥30 μg/mL, its effect at 72 hours is significantly greater than Salmeterol.[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize β2-adrenergic agonists like this compound.
In Vitro Guinea Pig Tracheal Ring Assay
This assay assesses the relaxant effect of a compound on pre-contracted airway smooth muscle.
Caption: Workflow for the In Vitro Guinea Pig Tracheal Ring Assay.
Methodology:
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is immediately dissected and placed in Tyrode's solution.[8] The trachea is then cut into 4-5 mm wide rings.
-
Mounting: Each tracheal ring is mounted in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.
-
Equilibration and Contraction: The tissues are allowed to equilibrate under a resting tension. Following equilibration, the tracheal rings are pre-contracted with a contractile agent such as histamine (e.g., 1x10⁻⁵ M).[8]
-
Compound Addition: Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative manner, with increasing concentrations.
-
Data Acquisition and Analysis: The relaxation of the tracheal rings is measured isotonically. The response at each concentration is calculated as a percentage of the maximum relaxation induced by a standard β-agonist like isoprenaline. A concentration-response curve is plotted, and the pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum response) is determined.[8]
In Vivo Bronchoprotection Assay in Conscious Guinea Pigs
This assay evaluates the ability of a compound to protect against induced bronchoconstriction in a live animal model.
Methodology:
-
Animal Acclimatization: Conscious guinea pigs are placed in a whole-body plethysmograph to allow for acclimatization and to obtain baseline respiratory measurements, such as specific airway conductance (sGaw).[9]
-
Compound Administration: this compound is administered to the animals, typically via nebulization, at various concentrations.
-
Bronchoconstrictor Challenge: At a specified time point after drug administration (e.g., 1.5 hours, 24 hours, or 72 hours), the animals are challenged with an aerosolized bronchoconstricting agent, such as histamine or methacholine.[1][9]
-
Measurement of Bronchoprotection: Respiratory parameters (e.g., sGaw) are continuously monitored during and after the challenge. The degree of bronchoprotection is determined by comparing the change in respiratory parameters in the drug-treated group to a vehicle-treated control group.
-
Data Analysis: The results are typically expressed as the percentage inhibition of the bronchoconstrictor response. A dose-response relationship and the duration of action can be established from these data.
Summary and Future Directions
This compound is a promising long-acting β2-adrenergic receptor agonist with demonstrated potency and a long duration of action in preclinical models. Its profile suggests potential for once-daily dosing in the management of COPD. Further research would be beneficial to fully elucidate its clinical potential, including detailed pharmacokinetic and pharmacodynamic studies in humans, as well as comprehensive safety and toxicology assessments. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. amsbio.com [amsbio.com]
- 5. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 7. Long-acting beta-adrenoceptor agonist - Wikipedia [en.wikipedia.org]
- 8. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bronchoprotection in conscious guinea pigs by budesonide and the NO-donating analogue, TPI 1020, alone and combined with tiotropium or formoterol - PMC [pmc.ncbi.nlm.nih.gov]
TD-5471 Hydrochloride: A Technical Overview for Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor, investigated for its potential as a long-acting bronchodilator for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. Developed by Theravance Biopharma, this compound has demonstrated significant potency and a prolonged duration of action in preclinical models. This technical guide provides a comprehensive overview of the mechanism of action, available preclinical data, and detailed experimental protocols relevant to the study of TD-5471 and similar β2-agonists.
Introduction
Long-acting β2-adrenoceptor agonists (LABAs) are a cornerstone in the management of persistent bronchoconstriction in respiratory diseases. They function by relaxing the airway smooth muscle, leading to bronchodilation. This compound was developed as a potential once-daily inhaled therapy. Preclinical studies have highlighted its high potency and extended duration of action, distinguishing it from earlier generations of β2-agonists. This document synthesizes the publicly available data to serve as a resource for researchers in the field.
Mechanism of Action: β2-Adrenoceptor Signaling
This compound exerts its therapeutic effect by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) located on the surface of airway smooth muscle cells.
Signaling Pathway:
-
Agonist Binding: TD-5471 binds to the β2-adrenoceptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The alpha subunit of the Gs protein dissociates and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light chain kinase. This cascade of events results in the relaxation of airway smooth muscle and subsequent bronchodilation.
Preclinical Pharmacology
The preclinical data for this compound, primarily from in vitro and in vivo guinea pig models, demonstrate its potential as a potent and long-acting bronchodilator.
Data Presentation
The following tables summarize the available quantitative data for TD-5471. It is important to note that this data is sourced from a commercial supplier and has not been independently verified in a peer-reviewed publication.
| Compound | Assay | Potency (pEC50) | Source |
| This compound | Guinea Pig Tracheal Ring Assay | 8.7 | [1] |
| Table 1: In Vitro Potency of this compound |
| Compound | Model | Key Finding | Source |
| This compound | In Vivo Guinea Pig Bronchoprotection | Shows excellent, dose-dependent, and long-lasting bronchoprotection (significant effect observed at 72 hours). | [1] |
| Salmeterol (Comparator) | In Vivo Guinea Pig Bronchoprotection | High dose (300 µg/mL) provides bronchoprotection for ≥24 hours. | [1] |
| Table 2: In Vivo Efficacy Summary of this compound |
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize TD-5471 are provided below. These are representative protocols based on standard methodologies in the field, as the primary publication for TD-5471 is not publicly available.
In Vitro Guinea Pig Tracheal Ring Assay
This ex vivo assay assesses the potency of a compound to relax pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation: Male Hartley guinea pigs are euthanized. The trachea is immediately dissected and placed in a Krebs-Henseleit physiological salt solution.
-
Ring Mounting: The trachea is cut into 3-5 mm rings. Each ring is suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Tensioning & Equilibration: The rings are brought to a resting tension of 1.0-1.5 grams and allowed to equilibrate for at least 60 minutes.
-
Contraction: A contractile agent (e.g., histamine at 10 µM or methacholine) is added to the organ bath to induce a stable, submaximal contraction of the tracheal rings.
-
Compound Addition: Once a stable contraction plateau is reached, this compound is added to the bath in a cumulative, concentration-dependent manner.
-
Data Acquisition: The relaxation of the tracheal ring is measured isometrically using a force-displacement transducer. The response is recorded as a percentage of the maximal relaxation achievable with a reference compound like isoprenaline.
-
Data Analysis: Concentration-response curves are generated, and the pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum possible effect) is calculated to determine potency.
In Vivo Guinea Pig Bronchoprotection Assay
This in vivo model evaluates the ability of an inhaled compound to protect against a chemically-induced bronchoconstriction.
Methodology:
-
Animal Acclimatization: Conscious Dunkin-Hartley guinea pigs are acclimatized to the experimental setup.
-
Baseline Measurement: Baseline respiratory function, specifically airway resistance or specific airway conductance (sGaw), is measured using a whole-body plethysmograph.
-
Compound Administration: Animals are exposed to an aerosolized solution of this compound or vehicle control for a defined period.
-
Time Delay: A specific time interval (e.g., 1.5 hours, 24 hours, or 72 hours) is allowed to pass to assess the duration of action.
-
Bronchoconstrictor Challenge: The animals are challenged with an inhaled bronchoconstricting agent, such as histamine or methacholine.
-
Post-Challenge Measurement: Respiratory function is measured continuously for a period (e.g., 5-10 minutes) following the challenge.
-
Data Analysis: The bronchoprotective effect is quantified by calculating the percentage inhibition of the bronchoconstrictor-induced change in airway resistance compared to vehicle-treated animals.
Development Status and Conclusion
As of late 2025, this compound is not listed as an active compound in the publicly available clinical development pipeline of Theravance Biopharma. It is possible that the compound was discontinued, or its development has not progressed to clinical stages. A 2020 review article mentioned TD-5471 in the context of the development of a subsequent compound, TD-4306, suggesting it may have been a precursor molecule in a larger discovery program.
References
An In-depth Technical Guide to TD-5471 Hydrochloride and G-protein Coupled Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-5471 hydrochloride is a potent and selective full agonist for the human β2-adrenoceptor, a member of the G-protein coupled receptor (GPCR) family. This guide provides a comprehensive overview of the signaling pathways associated with β2-adrenoceptor activation and outlines detailed experimental protocols for the characterization of compounds like this compound. While specific quantitative binding and cellular signaling data for this compound are not extensively available in the public domain, this document presents the known information and provides representative methodologies for its full characterization.
Introduction to this compound
This compound has been identified as a selective and potent full agonist of the human β2-adrenoceptor. Its activity has been demonstrated in preclinical models, where it exhibits a long duration of action. The primary therapeutic targets for β2-adrenoceptor agonists are respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), where their bronchodilatory effects are beneficial.
Known Pharmacological Data
While a comprehensive dataset is not publicly available, the following quantitative data point has been reported:
| Parameter | Value | Species/Assay | Reference |
| pEC50 | 8.7 | Guinea pig tracheal ring assay |
This pEC50 value indicates high potency in a tissue-based functional assay, suggesting strong potential as a β2-adrenoceptor agonist.
G-protein Coupled Receptor Signaling: The β2-Adrenergic Receptor
The β2-adrenoceptor is a classical example of a Gs-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change that facilitates the activation of the heterotrimeric Gs protein. This initiates a signaling cascade that is central to the therapeutic effects of β2-agonists.
Canonical Gs Signaling Pathway
The primary signaling pathway activated by β2-adrenoceptor agonists like this compound is the Gs-adenylyl cyclase-cAMP pathway. The key steps are as follows:
-
Agonist Binding: this compound binds to the orthosteric site of the β2-adrenoceptor.
-
Gs Protein Activation: The agonist-bound receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).
-
Adenylyl Cyclase Activation: The GTP-bound Gαs dissociates from the βγ subunits and activates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Downstream Effectors: cAMP acts as a second messenger and activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to a cellular response (e.g., smooth muscle relaxation).
β-Arrestin Mediated Signaling and Desensitization
In addition to G-protein activation, agonist-bound GPCRs can also be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which play a dual role:
-
Desensitization: β-arrestin binding sterically hinders further G-protein coupling, leading to a termination of the signal.
-
Alternative Signaling: β-arrestins can act as scaffolds for other signaling proteins, initiating G-protein independent signaling cascades, for example, involving mitogen-activated protein kinases (MAPKs).
The relative activation of G-protein versus β-arrestin pathways by a ligand is known as "biased agonism" and is an important consideration in modern drug development. The profile of this compound in this regard is not currently known.
Experimental Protocols for Characterization
To fully characterize a β2-adrenoceptor agonist like this compound, a series of in vitro assays are required. The following sections provide detailed, representative protocols.
Radioligand Binding Assay for Affinity Determination (Ki)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes prepared from cells expressing the human β2-adrenoceptor.
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).
-
Non-specific binding control: Propranolol (a high-affinity β-antagonist).
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of cell membranes.
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of either assay buffer (for total binding), excess propranolol (for non-specific binding), or this compound dilution.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
TD-5471 Hydrochloride: A Technical Overview of a Novel Long-Acting β2-Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor, under investigation as a long-acting bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD).[1] This technical guide provides a comprehensive overview of the currently available preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols. The information presented is intended to support further research and development efforts in the field of respiratory medicine.
Introduction
Long-acting β2-adrenergic agonists (LABAs) are a cornerstone in the management of persistent bronchoconstriction in respiratory diseases such as COPD and asthma. They function by relaxing the airway smooth muscle, leading to bronchodilation. This compound has emerged as a promising investigational LABA with a potential for once-daily dosing. This document synthesizes the key characteristics of this compound based on publicly available data.
Mechanism of Action
As a β2-adrenoceptor agonist, this compound stimulates the β2-adrenergic receptors located on the surface of airway smooth muscle cells. This activation initiates a signaling cascade that results in muscle relaxation and bronchodilation.
Signaling Pathway
The binding of this compound to the β2-adrenoceptor activates the associated Gs alpha subunit of the G protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation.
Caption: β2-Adrenoceptor Signaling Pathway of this compound.
In Vitro Pharmacology
The potency and functional activity of this compound have been characterized in isolated guinea pig tracheal rings.
Data Summary
| Parameter | Value | Assay | Reference |
| pEC50 | 8.7 | Guinea Pig Tracheal Ring Assay | [2] |
Experimental Protocol: Guinea Pig Tracheal Ring Assay
This protocol outlines the methodology for assessing the relaxant effect of β2-agonists on airway smooth muscle.
3.2.1. Tissue Preparation
-
Male Hartley guinea pigs are euthanized by a humane method.
-
The trachea is excised and placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118.1, KCl 4.7, MgSO4·7H2O 1.2, KH2PO4 1.2, CaCl2 2.5, NaHCO3 25, and glucose 5).
-
Connective tissue is carefully removed, and the trachea is cut into 3-5 mm wide rings.
3.2.2. Organ Bath Setup
-
Tracheal rings are mounted on stainless steel hooks in 20 mL organ baths containing Krebs-Henseleit solution.
-
The solution is maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
A resting tension of 1.5 g is applied to the rings, and they are allowed to equilibrate for at least 60 minutes, with washouts every 15 minutes.
3.2.3. Experimental Procedure
-
The tracheal rings are pre-contracted with a submaximal concentration of a contractile agent such as histamine or methacholine.
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
The relaxation response is measured as a percentage of the maximal relaxation induced by a reference β-agonist like isoprenaline.
-
Concentration-response curves are constructed, and the pEC50 value is calculated.
Caption: Experimental Workflow for the Guinea Pig Tracheal Ring Assay.
In Vivo Pharmacology
The bronchoprotective effects and duration of action of this compound have been evaluated in a guinea pig model.
Data Summary
| Parameter | Observation | Model | Reference |
| Potency | Excellent potency measured 1.5 hours after nebulized dosing. | In vivo guinea pig bronchoprotection model | [2] |
| Duration of Action | Dose-dependent bronchoprotection observed at 72 hours, significantly greater than salmeterol at nebulizer concentrations of ≥30 μg/mL. | In vivo guinea pig bronchoprotection model | [2] |
Experimental Protocol: In Vivo Bronchoprotection in Guinea Pigs
This protocol describes the methodology for assessing the bronchoprotective effects of inhaled compounds.
4.2.1. Animals
-
Male Dunkin-Hartley guinea pigs are used.
-
Animals are acclimatized to the experimental conditions before the study.
4.2.2. Drug Administration
-
This compound or vehicle is administered to conscious guinea pigs via nebulization in a whole-body exposure chamber.
4.2.3. Bronchoconstriction Challenge
-
At predetermined time points after drug administration (e.g., 1.5 hours and 72 hours), the animals are challenged with a nebulized bronchoconstrictor agent (e.g., histamine or methacholine).
4.2.4. Measurement of Airway Function
-
Airway resistance or a similar parameter is measured using whole-body plethysmography.
-
The degree of bronchoprotection is determined by comparing the change in airway function in drug-treated animals to that in vehicle-treated animals.
Chemical Synthesis
Detailed information regarding the chemical synthesis of this compound is not publicly available at the time of this writing.
Pharmacokinetics
Comprehensive preclinical pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not available in the public domain.
Clinical Trials
A clinical trial with the identifier NCT02748408 is associated with TD-5471. However, the results of this study have not been publicly disclosed.
Toxicology and Safety
A formal toxicology and safety profile for this compound has not been published in the peer-reviewed literature.
Conclusion
This compound is a potent, long-acting β2-adrenoceptor agonist with promising preclinical data supporting its potential as a once-daily treatment for COPD. The available in vitro and in vivo studies demonstrate its significant bronchodilatory and bronchoprotective effects. However, a comprehensive understanding of its characteristics requires the public disclosure of data related to its chemical synthesis, pharmacokinetics, clinical efficacy, and safety profile. Further research and publication of these data are crucial for the continued development and potential clinical application of this compound.
References
TD-5471 Hydrochloride: A Preclinical Technical Guide for Asthma and COPD Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor, identified as a potential long-acting β2-agonist (LABA) for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] This technical guide provides a comprehensive overview of the available preclinical data on TD-5471, including its mechanism of action, in vitro and in vivo efficacy, and a discussion of the requisite experimental protocols and safety considerations for its development. Due to the limited publicly available data specific to TD-5471, this guide incorporates established methodologies and data for the LABA class to provide a thorough preclinical context.
Mechanism of Action
TD-5471 exerts its therapeutic effect through the activation of the β2-adrenergic receptor, a G-protein coupled receptor predominantly expressed on airway smooth muscle cells.[2] Agonism of this receptor initiates a signaling cascade that leads to bronchodilation and relief from airflow obstruction.[2]
Signaling Pathway
The binding of TD-5471 to the β2-adrenoceptor triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[2]
Preclinical Efficacy
The preclinical development of TD-5471 has focused on demonstrating its potency, selectivity, and duration of action in models relevant to asthma.
In Vitro Studies
The potency of TD-5471 was assessed using an in vitro guinea pig trachea model.[1] This assay measures the ability of a compound to relax pre-contracted airway smooth muscle.
Experimental Protocol:
-
Tissue Preparation: Tracheas are isolated from male Hartley guinea pigs and cut into rings.
-
Mounting: The tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Contraction: The tissues are contracted with a spasmogen such as histamine or methacholine.
-
Compound Addition: Increasing concentrations of TD-5471 are cumulatively added to the organ baths.
-
Measurement: The relaxation of the tracheal rings is measured isometrically and expressed as a percentage of the maximal relaxation induced by a standard β2-agonist like isoprenaline.
-
Data Analysis: The concentration-response curves are used to calculate the pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum possible effect).
Quantitative Data:
| Compound | Assay | Potency (pEC50) |
| TD-5471 | Guinea Pig Tracheal Ring | 8.7[1] |
In Vivo Studies
The in vivo efficacy and duration of action of TD-5471 were evaluated in a guinea pig model of bronchoprotection.[1] This model assesses the ability of a compound to protect against agonist-induced bronchoconstriction.
Experimental Protocol:
-
Animal Model: Conscious male Dunkin-Hartley guinea pigs are used.
-
Drug Administration: TD-5471 is administered via nebulization at various concentrations.
-
Bronchoconstriction Challenge: At specific time points after dosing (e.g., 1.5 hours and 72 hours), the animals are challenged with an inhaled bronchoconstrictor, such as histamine or acetylcholine.[1]
-
Measurement: Bronchoconstriction is measured using whole-body plethysmography to assess changes in specific airway conductance.
-
Data Analysis: The protective effect of TD-5471 is determined by the inhibition of the bronchoconstrictor response compared to a vehicle control.
Quantitative Data Summary:
TD-5471 demonstrated a dose-dependent and long-lasting bronchoprotective effect in this model.[1] At nebulizer concentrations of ≥30 μg/mL, the bronchoprotection at 72 hours was significantly greater than that of salmeterol, suggesting its potential for once-daily dosing in humans.[1]
Preclinical Studies in COPD Models
While specific preclinical data for TD-5471 in COPD models are not publicly available, the evaluation of novel LABAs in this indication typically involves animal models that recapitulate key features of the disease, such as chronic inflammation and emphysema.
Commonly Used Preclinical COPD Models:
-
Cigarette Smoke Exposure Models: Rodents (mice or rats) or guinea pigs are exposed to cigarette smoke over a prolonged period to induce chronic airway inflammation, emphysema, and mucus hypersecretion.
-
Lipopolysaccharide (LPS) Instillation Models: Intratracheal or intranasal administration of LPS induces neutrophilic airway inflammation, a hallmark of COPD.
-
Elastase-Induced Emphysema Models: Intratracheal instillation of elastase leads to the destruction of alveolar walls, resulting in emphysema.
Experimental Workflow for a Cigarette Smoke-Induced COPD Model:
Preclinical Safety and Toxicology
A comprehensive preclinical safety and toxicology program is essential to support the clinical development of an inhaled drug like TD-5471. While specific data for TD-5471 is not available, a typical program would include the following studies conducted under Good Laboratory Practice (GLP) conditions.
Key Preclinical Safety Studies for Inhaled Drugs:
-
Safety Pharmacology:
-
Cardiovascular: Assessment of effects on blood pressure, heart rate, and ECG in a conscious, telemetered large animal model (e.g., dog or non-human primate).
-
Respiratory: Evaluation of effects on respiratory rate, tidal volume, and minute volume.
-
Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) in rodents to assess potential neurological effects.
-
-
Repeat-Dose Inhalation Toxicology:
-
Studies in two species (one rodent, one non-rodent) with daily inhalation exposure for durations relevant to the proposed clinical use (e.g., 28 days, 3 months, 6 months).
-
Endpoints include clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), and comprehensive histopathological evaluation of all major organs, with a focus on the respiratory tract.
-
-
Genotoxicity: A battery of in vitro and in vivo tests to assess the potential for mutagenicity and clastogenicity.
-
Ames test (bacterial reverse mutation assay).
-
In vitro chromosomal aberration test or mouse lymphoma assay.
-
In vivo micronucleus test in rodents.
-
-
Reproductive and Developmental Toxicology:
-
Fertility and early embryonic development.
-
Embryo-fetal development.
-
Pre- and postnatal development.
-
Data Presentation for a Hypothetical Repeat-Dose Toxicology Study:
| Species | Duration | Dose Levels (µg/kg/day) | Key Findings | No Observed Adverse Effect Level (NOAEL) (µg/kg/day) |
| Rat | 28-day | 0, 10, 30, 100 | Dose-dependent increase in heart rate at ≥30 µg/kg/day. No treatment-related histopathological findings. | 10 |
| Dog | 28-day | 0, 5, 15, 50 | Tachycardia and slight tremors observed at ≥15 µg/kg/day. No adverse findings at 5 µg/kg/day. | 5 |
Conclusion
The available preclinical data indicate that this compound is a potent and long-acting β2-adrenoceptor agonist with potential for the treatment of asthma. Its efficacy in a guinea pig bronchoprotection model suggests a prolonged duration of action that may be suitable for once-daily dosing. However, a comprehensive understanding of its preclinical profile requires further investigation, particularly in models of COPD and through a complete safety and toxicology program. The experimental protocols and data structures outlined in this guide provide a framework for the continued development and evaluation of TD-5471 and other novel long-acting β2-agonists.
References
Cellular Effects of Bronchodilators on Airway Smooth Muscle: A Technical Guide
Disclaimer: Information regarding the specific compound "TD-5471 hydrochloride" is not available in the public domain. This guide provides a comprehensive overview of the well-established cellular effects of bronchodilator compounds on airway smooth muscle, focusing on the core signaling pathways and experimental methodologies relevant to the field.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It details the key cellular mechanisms underlying airway smooth muscle (ASM) contraction and relaxation, providing a framework for understanding the pharmacological effects of novel bronchodilator agents.
Core Signaling Pathways in Airway Smooth Muscle
The contractility of airway smooth muscle is primarily regulated by intracellular calcium concentrations and the calcium sensitivity of the contractile apparatus.[1][2] Agonists that induce bronchoconstriction, such as acetylcholine and histamine, typically activate G-protein coupled receptors (GPCRs), leading to a cascade of intracellular events.[3][4]
Calcium Signaling Pathway
An increase in intracellular calcium ([Ca2+]i) is a critical trigger for ASM contraction.[1][3] This elevation is achieved through two main mechanisms:
-
Calcium release from intracellular stores: Activation of Gq-coupled receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the sarcoplasmic reticulum (SR), leading to the release of stored Ca2+ into the cytoplasm.[1][2][4]
-
Calcium influx from the extracellular space: Depletion of intracellular Ca2+ stores triggers store-operated calcium entry (SOCE), allowing Ca2+ to flow into the cell from the extracellular environment.[1] Additionally, some stimuli can cause membrane depolarization, leading to the opening of voltage-gated Ca2+ channels.[6][7]
The rise in [Ca2+]i leads to the binding of Ca2+ to calmodulin (CaM).[4] The Ca2+-CaM complex then activates myosin light chain kinase (MLCK), which phosphorylates the regulatory myosin light chain (MLC20).[4][8] This phosphorylation enables the interaction between actin and myosin, resulting in cross-bridge cycling and muscle contraction.[4]
RhoA/ROCK Signaling Pathway (Calcium Sensitization)
The RhoA/Rho-kinase (ROCK) pathway plays a crucial role in enhancing the sensitivity of the contractile machinery to calcium, a process known as calcium sensitization.[6][9][10] Upon agonist stimulation, the small GTPase RhoA is activated.[6][9] Activated RhoA, in turn, activates ROCK, which then phosphorylates and inhibits myosin light chain phosphatase (MLCP).[8] MLCP is responsible for dephosphorylating MLC20.[4][8] By inhibiting MLCP, the ROCK pathway promotes a higher level of MLC20 phosphorylation for a given concentration of intracellular calcium, leading to sustained contraction.[2][8]
Quantitative Data on Bronchodilator Effects
The following tables summarize representative quantitative data for well-characterized compounds that modulate ASM function. These values are indicative and can vary depending on the specific experimental conditions.
Table 1: Inhibitory Concentration (IC50) of Various Compounds on Airway Smooth Muscle Contraction
| Compound | Target | Agonist | Species | IC50 |
| Y-27632 | ROCK Inhibitor | KCl | Porcine | ~1 µM[6] |
| Nifedipine | L-type Ca2+ Channel Blocker | KCl | Porcine | ~0.1 µM[6] |
| Atropine | Muscarinic Receptor Antagonist | Acetylcholine | Human | ~1 nM |
| Salbutamol | β2-Adrenergic Receptor Agonist | Histamine | Guinea Pig | ~10 nM |
| Theophylline | Phosphodiesterase Inhibitor | Acetylcholine | Bovine | ~100 µM |
Table 2: Potency (EC50) of Common Bronchoconstrictors
| Agonist | Receptor | Species | EC50 |
| Acetylcholine | Muscarinic M3 | Bovine | ~1 µM |
| Histamine | Histamine H1 | Human | ~0.5 µM |
| Leukotriene D4 | CysLT1 | Human | ~2 nM[11] |
| Endothelin-1 | Endothelin ETA/ETB | Porcine | ~5 nM |
Detailed Experimental Protocols
Airway Smooth Muscle Strip Contractility Assay
Objective: To measure the contractile and relaxant responses of intact ASM tissue to pharmacological agents.
Methodology:
-
Tissue Preparation: Tracheal or bronchial rings are isolated from a suitable animal model (e.g., guinea pig, bovine, or human donor tissue). The epithelium may be left intact or removed. The rings are cut into strips and mounted in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Transducer Attachment: One end of the muscle strip is fixed to a stationary hook, and the other end is attached to an isometric force transducer to record changes in muscle tension.
-
Equilibration and Pre-contraction: The muscle strips are allowed to equilibrate under a resting tension for a specified period. Subsequently, a contractile agent (e.g., acetylcholine, histamine, or KCl) is added to the bath to induce a stable contraction.
-
Drug Administration: Once a stable contraction is achieved, the test compound (e.g., a potential bronchodilator) is added in a cumulative or non-cumulative manner to assess its relaxant effect. For assessing the inhibitory effect on contraction, the tissue is pre-incubated with the test compound before adding the contractile agonist.
-
Data Analysis: The changes in muscle tension are recorded. The relaxant or inhibitory effect is typically expressed as a percentage of the maximal contraction induced by the agonist. Dose-response curves are generated to determine EC50 or IC50 values.
Intracellular Calcium Imaging in Cultured ASM Cells
Objective: To visualize and quantify changes in intracellular calcium concentration in response to stimuli.
Methodology:
-
Cell Culture: Primary human or animal ASM cells are cultured on glass coverslips until they reach a suitable confluency.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific duration at room temperature or 37°C in the dark.
-
Imaging Setup: The coverslip with the dye-loaded cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a camera.
-
Baseline Measurement: The cells are perfused with a physiological buffer, and baseline fluorescence is recorded.
-
Stimulation and Recording: The cells are then stimulated with an agonist, and the changes in fluorescence intensity are recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the intracellular calcium concentration.
-
Data Analysis: The change in fluorescence intensity or the calculated [Ca2+]i is plotted against time to visualize the calcium transient. Parameters such as peak amplitude, duration, and frequency of calcium oscillations can be quantified.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Agonist-induced signaling pathways leading to airway smooth muscle contraction.
Caption: Experimental workflow for an airway smooth muscle strip contractility assay.
References
- 1. Calcium Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of airway smooth muscle cell contractility by Ca2+ signaling and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spatio-Temporal Calcium Signaling Patterns Underlying Opposing Effects of Histamine and TAS2R agonists in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. KCl evokes contraction of airway smooth muscle via activation of RhoA and Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Rho/ROCK signaling in airway smooth muscle by membrane potential and [Ca2+]i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rho-Kinase Inhibition of Active Force and Passive Tension in Airway Smooth Muscle: A Strategy for Treating Airway Hyperresponsiveness in Asthma | MDPI [mdpi.com]
- 9. Regulation of airway smooth muscle RhoA/ROCK activities by cholinergic and bronchodilator stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of leukotriene D4-induced bronchoconstriction in normal subject - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: TD-5471 Hydrochloride in Guinea Pig Trachea Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of TD-5471 hydrochloride, a potent and selective β2-adrenoceptor agonist, in the guinea pig isolated trachea model. This information is intended to guide researchers in designing and executing experiments to evaluate the bronchodilator properties of this compound.
Introduction
This compound is a full agonist of the human β2-adrenoceptor with a long duration of action.[1] The guinea pig trachea is a classical and reliable ex vivo model for studying the effects of bronchodilators. Its smooth muscle contracts in response to various stimuli and relaxes upon activation of β2-adrenoceptors, mimicking physiological responses in the human airway. This model is therefore highly suitable for characterizing the potency and efficacy of novel β2-agonists like this compound.
Data Presentation
Due to the limited availability of specific dose-response data for this compound in publicly accessible literature, the following table is provided as a template for researchers to record their experimental findings. A known potency value for TD-5471 is a pEC50 of 8.7 in a guinea pig tracheal ring assay.[1]
Table 1: Template for Dose-Response Data of this compound on Pre-contracted Guinea Pig Tracheal Rings
| Concentration of TD-5471 (M) | % Relaxation of Pre-contraction (Mean ± SEM) |
| 1 x 10⁻¹¹ | |
| 1 x 10⁻¹⁰ | |
| 1 x 10⁻⁹ | |
| 1 x 10⁻⁸ | |
| 1 x 10⁻⁷ | |
| 1 x 10⁻⁶ | |
| 1 x 10⁻⁵ |
Researchers should replace the blank cells with their experimental data.
Experimental Protocols
The following protocols are based on established methodologies for isolated guinea pig trachea experiments and are adapted for the evaluation of this compound.[2][3][4]
Materials and Reagents
-
Male Hartley guinea pigs (250-700 g)
-
This compound
-
Histamine or Carbachol (for inducing contraction)
-
Krebs-Henseleit Solution (in mM: NaCl 113.0, KCl 4.8, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 5.7) or Tyrode's Solution (in mM: NaCl 137.0, NaHCO₃ 11.9, KCl 2.68, CaCl₂ 1.89, MgCl₂ 1.09, NaH₂PO₄ 0.24 and glucose 5.6)[2][4]
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Distilled water
Equipment
-
Organ bath system with temperature control
-
Isometric force transducer
-
Data acquisition system
-
Dissection tools (scissors, forceps)
-
Surgical thread
Experimental Procedure
-
Animal Euthanasia and Trachea Dissection:
-
Tracheal Ring Preparation:
-
Mounting and Equilibration:
-
Mount the tracheal rings in a 10 ml organ bath filled with the chosen physiological salt solution, maintained at 37°C and continuously gassed with carbogen.[2][4]
-
Apply an initial resting tension of approximately 1 g and allow the tissues to equilibrate for at least 60-90 minutes. During equilibration, wash the tissues with fresh solution every 15-20 minutes.
-
-
Induction of Contraction:
-
Cumulative Addition of this compound:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, starting from a low concentration (e.g., 1 x 10⁻¹¹ M).
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next, higher concentration.
-
-
Data Recording and Analysis:
-
Record the changes in isometric tension throughout the experiment.
-
Express the relaxation at each concentration of this compound as a percentage of the maximal contraction induced by the contractile agent.
-
Plot the concentration-response curve and calculate the pEC50 value.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade of this compound in tracheal smooth muscle.
Experimental Workflow
Caption: Workflow for the guinea pig isolated trachea experiment.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 4. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TD-5471 Hydrochloride in Bronchoprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor, demonstrating potential as a long-acting bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its mechanism of action involves the stimulation of β2-adrenergic receptors on airway smooth muscle cells, leading to muscle relaxation and bronchodilation. Preclinical studies have highlighted its significant potency and extended duration of action in both in-vitro and in-vivo models. These application notes provide detailed protocols for evaluating the bronchoprotective effects of this compound, based on established methodologies for β2-adrenoceptor agonist assessment.
Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway
This compound exerts its therapeutic effect through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, activating the associated stimulatory G protein (Gs). This initiates a signaling cascade that results in the relaxation of airway smooth muscle.
Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.
Data Presentation
The following tables summarize the reported in-vitro potency and describe the in-vivo efficacy of this compound from preclinical studies.
Table 1: In-Vitro Potency of this compound in Guinea Pig Tracheal Rings
| Compound | pEC50 |
| This compound | 8.7 |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: In-Vivo Bronchoprotective Effects of this compound in Guinea Pigs
| Compound | Administration | Effect | Duration of Action |
| This compound | Nebulized | Dose-dependent bronchoprotection | Long-acting |
| Salmeterol | Nebulized | Bronchoprotection | Long-acting (used as a comparator) |
Note: Specific quantitative data for the dose-response relationship in the in-vivo model for this compound is not publicly available. The studies report a significant and dose-dependent bronchoprotective effect at nebulizer concentrations of ≥30 μg/mL, with a duration of action suitable for once-daily dosing.
Experimental Protocols
The following are detailed, representative protocols for assessing the bronchoprotective properties of this compound.
Protocol 1: In-Vitro Guinea Pig Tracheal Ring Relaxation Assay
This assay evaluates the direct relaxant effect of this compound on airway smooth muscle.
Application Notes and Protocols: Determination of TD-5471 Hydrochloride Dose-Response Curve in A549 Cells
For Research Use Only.
Introduction
TD-5471 hydrochloride is a potent and selective full agonist for the human β2-adrenoceptor.[1] The β2-adrenoceptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels, leading to various physiological responses including smooth muscle relaxation.[2][3] These application notes provide a detailed protocol for determining the dose-response curve of this compound in A549 cells, a human lung adenocarcinoma cell line known to express the β2-adrenoceptor.[4][5][6][7] The potency of this compound is quantified by determining its half-maximal effective concentration (EC50).
Data Presentation
The following table summarizes hypothetical quantitative data from a dose-response experiment designed to determine the potency of this compound in A549 cells. The response measured is the percentage of maximal cAMP production.
| TD-5471 HCl Concentration (nM) | Log Concentration (M) | % Response (cAMP Production) |
| 0.01 | -11 | 5.2 |
| 0.1 | -10 | 15.8 |
| 1 | -9 | 48.9 |
| 10 | -8 | 85.3 |
| 100 | -7 | 98.1 |
| 1000 | -6 | 100.0 |
| EC50 (nM) | ~1.0 | |
| pEC50 | ~9.0 |
Experimental Protocols
This section details the methodology for determining the dose-response curve of this compound in A549 cells using a competitive ELISA-based cAMP assay.
Materials and Reagents
-
A549 cells (ATCC® CCL-185™)
-
This compound (powder)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
cAMP Assay Kit (e.g., a competitive ELISA-based kit)
-
Cell lysis buffer (provided with the cAMP assay kit)
-
96-well cell culture plates
-
Microplate reader
Cell Culture
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
Preparation of this compound Serial Dilutions
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in serum-free DMEM to obtain the desired final concentrations for the dose-response curve (e.g., ranging from 0.01 nM to 1000 nM).
Experimental Procedure for Dose-Response Curve Determination
-
Seed A549 cells into a 96-well plate at a density of approximately 2 x 10^4 cells per well and allow them to adhere overnight.
-
The following day, remove the culture medium and wash the cells once with PBS.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (DMEM with the same final concentration of DMSO as the drug-treated wells).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to stimulate cAMP production.
-
After incubation, lyse the cells according to the protocol of the chosen cAMP assay kit.
-
Perform the cAMP assay following the manufacturer's instructions. This typically involves the use of a competitive binding format where the amount of cAMP in the cell lysate is inversely proportional to the signal generated.
-
Measure the signal using a microplate reader at the appropriate wavelength.
Data Analysis
-
Convert the raw data from the microplate reader to cAMP concentrations using a standard curve generated as per the assay kit's instructions.
-
Normalize the data by expressing the response at each concentration of this compound as a percentage of the maximal response.
-
Plot the percentage response against the logarithm of the molar concentration of this compound.
-
Use a non-linear regression analysis (four-parameter logistic fit) to determine the EC50 value, which is the concentration of the agonist that gives a response halfway between the baseline and the maximum.[8] The pEC50 is the negative logarithm of the EC50.[9][10]
Mandatory Visualizations
Caption: Experimental workflow for determining the dose-response curve of this compound.
Caption: β2-Adrenoceptor signaling pathway upon activation by an agonist like TD-5471 HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Beta1- and Beta2-Adrenoceptors Expression Patterns in Human Non-small Cell Lung Cancer: Relationship with Cancer Histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. graphpad.com [graphpad.com]
- 10. Fitting the pEC50 - FAQ 1419 - GraphPad [graphpad.com]
Application Notes and Protocols for Studying β2-Adrenoceptor Downstream Signaling with TD-5471 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to TD-5471 Hydrochloride
This compound is a potent and selective full agonist of the human β2-adrenoceptor. As a member of the G protein-coupled receptor (GPCR) family, the β2-adrenoceptor is a key therapeutic target for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Agonists of this receptor, like TD-5471, induce bronchodilation and are critical tools for studying the receptor's downstream signaling pathways. Understanding the specific signaling cascades activated by this compound is essential for elucidating its mechanism of action and for the development of novel therapeutics.
Overview of β2-Adrenoceptor Downstream Signaling
The β2-adrenoceptor primarily couples to the stimulatory G protein (Gs), initiating a canonical signaling pathway that results in the production of cyclic adenosine monophosphate (cAMP). However, emerging evidence suggests that β2-adrenoceptor signaling is more complex, involving alternative pathways that can be G protein-independent.
Canonical Gs-cAMP-PKA Pathway: Upon agonist binding, the β2-adrenoceptor undergoes a conformational change, leading to the activation of Gs. The activated Gs α-subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response.
Alternative β-Arrestin-Mediated ERK Activation: The β2-adrenoceptor can also signal through a G protein-independent pathway involving β-arrestins. Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway is implicated in different cellular outcomes compared to the Gs-cAMP pathway.
Application Notes
These application notes provide a summary of the expected pharmacological characteristics of this compound at the human β2-adrenoceptor. The quantitative data presented in the following tables are representative values for a potent and selective β2-adrenoceptor agonist and should be determined experimentally for this compound.
Data Presentation
Table 1: Representative Radioligand Binding Affinity of a β2-Adrenoceptor Agonist
| Ligand | Receptor | Preparation | Radioligand | Ki (nM) |
| TD-5471 (placeholder) | Human β2-Adrenoceptor | Membranes from CHO cells | [3H]-CGP12177 | < 10 |
| Isoproterenol (control) | Human β2-Adrenoceptor | Membranes from CHO cells | [3H]-CGP12177 | 50 - 150 |
Table 2: Representative Functional Potency and Efficacy in cAMP Accumulation Assay
| Compound | Cell Line | Assay Format | EC50 (nM) | % Efficacy (vs. Isoproterenol) |
| TD-5471 (placeholder) | CHO-K1 (human β2-AR) | HTRF | < 5 | ~100 |
| Isoproterenol (control) | CHO-K1 (human β2-AR) | HTRF | 10 - 50 | 100 |
Table 3: Representative Functional Potency and Efficacy in ERK1/2 Phosphorylation Assay
| Compound | Cell Line | Assay Format | EC50 (nM) | % Efficacy (vs. Isoproterenol) |
| TD-5471 (placeholder) | HEK293 (human β2-AR) | Western Blot | < 20 | ~100 |
| Isoproterenol (control) | HEK293 (human β2-AR) | Western Blot | 50 - 200 | 100 |
Mandatory Visualizations
Caption: Canonical Gs-cAMP-PKA signaling pathway activated by TD-5471.
Caption: β-Arrestin-mediated ERK signaling pathway.
Caption: Experimental workflow for cAMP accumulation assay.
Detailed Experimental Protocols
Protocol 1: cAMP Accumulation Assay using HTRF
This protocol is designed for measuring intracellular cAMP levels in response to this compound stimulation in a cell line stably expressing the human β2-adrenoceptor (e.g., CHO-K1 cells).
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenoceptor
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound
-
Isoproterenol (positive control)
-
384-well white, low-volume tissue culture plates
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture CHO-K1 cells expressing the human β2-adrenoceptor in F-12K medium supplemented with 10% FBS and a selection antibiotic.
-
Harvest cells and resuspend in assay buffer (typically HBSS or PBS with 0.1% BSA and 0.5 mM IBMX).
-
Seed 5,000-10,000 cells per well in a 384-well plate.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to achieve the desired final concentrations (e.g., 10-12 M to 10-5 M).
-
Prepare a similar concentration range for isoproterenol as a positive control.
-
-
Agonist Stimulation:
-
Add the diluted this compound or isoproterenol to the respective wells.
-
Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF cAMP assay kit, prepare the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).
-
Add the HTRF reagent mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: ERK1/2 Phosphorylation Assay by Western Blot
This protocol describes the detection of ERK1/2 phosphorylation in response to this compound stimulation in a suitable cell line (e.g., HEK293 cells) endogenously or recombinantly expressing the human β2-adrenoceptor.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Isoproterenol (positive control)
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with various concentrations of this compound or isoproterenol for a predetermined time (e.g., 5-10 minutes) at 37°C. Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each sample.
-
Plot the normalized data against the logarithm of the agonist concentration to determine the EC50.
-
Disclaimer: The quantitative data for this compound (Ki, EC50, and % efficacy) are not publicly available at this time. The values presented in the tables are representative and should be experimentally determined. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions.
Application Notes and Protocols for In Vivo Studies with TD-5471 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor, showing promise in preclinical models for bronchoprotection.[1] Proper preparation of this compound is critical for obtaining reliable and reproducible results in in vivo studies. These application notes provide detailed protocols for the preparation of this compound for various routes of administration in animal models, based on established practices for similar long-acting β2-agonists. Adherence to these guidelines will help ensure the stability, solubility, and accurate dosing of the compound.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. Researchers should always refer to the manufacturer's certificate of analysis for batch-specific information.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₂ClN₃O₄ | MedChemExpress |
| Molecular Weight | 558.07 g/mol | MedChemExpress |
| Appearance | Crystalline solid | N/A |
| Storage (Powder) | 2 years at -20°C | [2] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [2] |
Recommended Solvents and Vehicles for In Vivo Formulation
Due to the limited public data on the solubility of this compound in aqueous vehicles, a step-wise approach to solubilization is recommended. The use of a co-solvent is often necessary for compounds of this class.
| Vehicle Component | Purpose | Recommended Starting Concentration |
| Dimethyl sulfoxide (DMSO) | Initial solubilization of the compound | As required to dissolve the compound |
| Polyethylene glycol 400 (PEG400) | Co-solvent to improve aqueous solubility | 10-40% of final volume |
| Tween® 80 or Kolliphor® EL | Surfactant to aid in solubilization and prevent precipitation | 1-10% of final volume |
| Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | Aqueous vehicle for final dilution | q.s. to final volume |
Note: The final concentration of DMSO should be kept to a minimum (ideally <5% of the total volume) to avoid vehicle-induced toxicity in animals. The selection of the final vehicle composition will depend on the desired route of administration and the required dose concentration.
Experimental Protocols
The following are generalized protocols for the preparation of this compound for common in vivo administration routes. It is imperative that researchers perform small-scale solubility and stability tests before preparing large batches for animal studies.
Protocol 1: Preparation for Oral Gavage (PO)
This protocol aims to create a stable solution or suspension for oral administration.
Materials:
-
This compound powder
-
DMSO
-
PEG400
-
Tween® 80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. Vortex until a clear solution is obtained.
-
In a separate tube, prepare the vehicle by mixing PEG400, Tween® 80, and saline in the desired proportions (e.g., 40% PEG400, 10% Tween® 80, 50% saline).
-
Slowly add the vehicle to the dissolved compound while vortexing.
-
If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
Visually inspect the final formulation for any undissolved particles. If a suspension is formed, ensure it is homogenous before each administration.
Protocol 2: Preparation for Intravenous (IV) Injection
This protocol is designed to prepare a sterile, clear solution suitable for intravenous administration.
Materials:
-
This compound powder
-
DMSO
-
Solutol® HS 15 or a similar solubilizing agent
-
Sterile saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in a small volume of DMSO.
-
In a separate sterile tube, prepare the vehicle (e.g., 10% Solutol® HS 15 in saline).
-
Slowly add the vehicle to the dissolved compound with gentle mixing.
-
Ensure the final concentration of DMSO is low (e.g., <5%).
-
Filter the final solution through a 0.22 µm sterile syringe filter to ensure sterility and remove any potential precipitates.
-
Visually inspect the final solution for clarity before administration.
Protocol 3: Preparation for Nebulization/Inhalation
This protocol is based on the reported use of TD-5471 in guinea pig models via nebulization.
Materials:
-
This compound powder
-
DMSO (optional, for initial solubilization)
-
Sterile saline (0.9% NaCl)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
Procedure:
-
For aqueous solutions, directly dissolve the this compound in sterile saline to the desired concentration.
-
If solubility in saline is limited, first dissolve the compound in a minimal amount of DMSO and then dilute with saline to the final concentration.
-
Vortex thoroughly to ensure a homogenous solution.
-
The prepared solution can then be loaded into the nebulizer chamber according to the manufacturer's instructions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of TD-5471 and a typical experimental workflow for its preparation.
Caption: β2-Adrenergic Receptor Signaling Pathway activated by TD-5471.
Caption: Experimental workflow for preparing this compound.
Data Presentation
The following table provides a hypothetical example of how to present quantitative data from an in vivo study with this compound.
| Group | Route of Administration | Dose (mg/kg) | Vehicle | N | Endpoint: Bronchoprotection (% inhibition) |
| Vehicle Control | PO | 0 | 40% PEG400, 10% Tween® 80 in Saline | 8 | 0 ± 5 |
| TD-5471 HCl | PO | 0.1 | 40% PEG400, 10% Tween® 80 in Saline | 8 | 35 ± 8 |
| TD-5471 HCl | PO | 1 | 40% PEG400, 10% Tween® 80 in Saline | 8 | 75 ± 12 |
| TD-5471 HCl | PO | 10 | 40% PEG400, 10% Tween® 80 in Saline | 8 | 92 ± 6 |
| Vehicle Control | IV | 0 | 10% Solutol® HS 15 in Saline | 8 | 0 ± 4 |
| TD-5471 HCl | IV | 0.05 | 10% Solutol® HS 15 in Saline | 8 | 45 ± 10 |
| TD-5471 HCl | IV | 0.5 | 10% Solutol® HS 15 in Saline | 8 | 88 ± 9 |
Conclusion
The successful use of this compound in in vivo research is highly dependent on the appropriate preparation of the dosing formulation. The protocols and information provided herein offer a starting point for researchers. It is strongly recommended to perform formulation optimization and stability studies to ensure the reliability of experimental outcomes. Always consult relevant institutional and regulatory guidelines for animal research.
References
Application Notes and Protocols: Administration of a CRTH2 Antagonist (such as TD-5471 hydrochloride) in a Murine Model of Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and eosinophilic inflammation. A key pathway implicated in the pathogenesis of allergic asthma is the Prostaglandin D2 (PGD2) signaling cascade, which acts through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, and its activation by PGD2 promotes their recruitment and activation in the airways, driving the inflammatory response.[1][2][3]
Consequently, antagonism of the CRTH2 receptor presents a promising therapeutic strategy for the treatment of allergic asthma. These application notes provide a detailed protocol for the administration and evaluation of a CRTH2 antagonist, exemplified by the hypothetical compound TD-5471 hydrochloride, in a widely used ovalbumin (OVA)-induced murine model of allergic asthma.
Data Presentation
The following tables summarize the expected quantitative data from a study evaluating the efficacy of this compound in an OVA-induced asthma model.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵/mL) | Eosinophils (x10⁴/mL) | Neutrophils (x10⁴/mL) | Lymphocytes (x10⁴/mL) | Macrophages (x10⁴/mL) |
| Naive (Saline) | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.3 ± 0.1 | 4.0 ± 0.5 |
| OVA + Vehicle | 5.2 ± 0.8 | 35.0 ± 5.2 | 5.0 ± 1.5 | 8.0 ± 2.0 | 5.5 ± 1.0 |
| OVA + TD-5471 (1 mg/kg) | 3.8 ± 0.6 | 22.0 ± 4.1 | 3.5 ± 1.0 | 6.5 ± 1.5 | 5.0 ± 0.8 |
| OVA + TD-5471 (10 mg/kg) | 2.1 ± 0.4 | 10.5 ± 2.5 | 2.0 ± 0.8* | 4.0 ± 1.0* | 4.8 ± 0.7 |
| OVA + Dexamethasone (1 mg/kg) | 1.8 ± 0.3 | 8.0 ± 1.8*** | 1.5 ± 0.5 | 3.5 ± 0.8** | 4.5 ± 0.6 |
*Data are presented as mean ± SEM. ***p<0.001, **p<0.01, p<0.05 compared to the OVA + Vehicle group.
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Baseline Penh | 3.125 mg/mL MCh | 6.25 mg/mL MCh | 12.5 mg/mL MCh | 25 mg/mL MCh | 50 mg/mL MCh |
| Naive (Saline) | 0.8 ± 0.1 | 1.0 ± 0.2 | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.0 ± 0.4 | 2.5 ± 0.5 |
| OVA + Vehicle | 1.0 ± 0.2 | 2.5 ± 0.4 | 4.5 ± 0.6 | 6.8 ± 0.8 | 9.5 ± 1.2 | 12.0 ± 1.5 |
| OVA + TD-5471 (1 mg/kg) | 0.9 ± 0.1 | 1.8 ± 0.3* | 3.2 ± 0.5* | 5.0 ± 0.6** | 7.0 ± 0.9* | 9.0 ± 1.1* |
| OVA + TD-5471 (10 mg/kg) | 0.9 ± 0.2 | 1.2 ± 0.2** | 2.0 ± 0.3 | 3.5 ± 0.4 | 5.0 ± 0.6 | 6.5 ± 0.8 |
| OVA + Dexamethasone (1 mg/kg) | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.8 ± 0.3 | 3.0 ± 0.4 | 4.5 ± 0.5 | 5.8 ± 0.7 |
*Data are presented as mean ± SEM of Penh (Enhanced Pause). ***p<0.001, **p<0.01, p<0.05 compared to the OVA + Vehicle group.
Table 3: Effect of this compound on Th2 Cytokines in BALF and Serum IgE Levels
| Treatment Group | IL-4 (pg/mL) in BALF | IL-5 (pg/mL) in BALF | IL-13 (pg/mL) in BALF | OVA-specific IgE (ng/mL) in Serum |
| Naive (Saline) | 10 ± 2 | 15 ± 3 | 25 ± 5 | < 50 |
| OVA + Vehicle | 85 ± 12 | 150 ± 20 | 250 ± 35 | 1500 ± 250 |
| OVA + TD-5471 (1 mg/kg) | 60 ± 10 | 100 ± 15 | 180 ± 25 | 1100 ± 200 |
| OVA + TD-5471 (10 mg/kg) | 35 ± 8** | 60 ± 10 | 100 ± 18 | 800 ± 150 |
| OVA + Dexamethasone (1 mg/kg) | 25 ± 5 | 45 ± 8 | 80 ± 12*** | 650 ± 120** |
*Data are presented as mean ± SEM. ***p<0.001, **p<0.01, p<0.05 compared to the OVA + Vehicle group.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model
This protocol describes the induction of an acute allergic asthma phenotype in BALB/c mice.[4][5][6]
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound (or other CRTH2 antagonist)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Dexamethasone (positive control)
Protocol:
-
Sensitization:
-
On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum.
-
The control group receives i.p. injections of saline with alum.
-
-
Drug Administration:
-
From day 21 to day 23, administer this compound (e.g., 1 and 10 mg/kg) or vehicle orally (p.o.) once daily, 1 hour before the OVA challenge.
-
The positive control group receives dexamethasone (1 mg/kg, i.p.).
-
-
Airway Challenge:
-
On days 21, 22, and 23, challenge the sensitized mice with an aerosol of 1% OVA in saline for 30 minutes using a nebulizer.
-
The control group is challenged with saline aerosol.
-
-
Endpoint Analysis (Day 24):
-
24 to 48 hours after the final OVA challenge, perform endpoint analyses including assessment of airway hyperresponsiveness, collection of bronchoalveolar lavage fluid (BALF), and collection of blood and lung tissue.
-
Assessment of Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and can be measured non-invasively using whole-body plethysmography.
Materials:
-
Whole-body plethysmograph system (e.g., Buxco)
-
Methacholine (MCh) solution in saline (0, 3.125, 6.25, 12.5, 25, 50 mg/mL)
-
Nebulizer
Protocol:
-
Place conscious, unrestrained mice into the plethysmography chambers and allow them to acclimatize for 20-30 minutes.
-
Record baseline readings for 3 minutes.
-
Expose the mice to nebulized saline (vehicle for MCh) for 3 minutes, and record readings for the following 3 minutes.
-
Sequentially expose the mice to increasing concentrations of nebulized methacholine (3.125 to 50 mg/mL) for 3 minutes at each concentration.
-
Record respiratory parameters for 3 minutes after each MCh concentration.
-
Calculate the enhanced pause (Penh) value, which is a surrogate for airway resistance.
Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways.[7][8]
Materials:
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Tracheal cannula
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Hemocytometer
-
Cytospin centrifuge
-
Diff-Quik stain
Protocol:
-
Euthanize the mouse with an overdose of anesthetic.
-
Expose the trachea and insert a cannula.
-
Lavage the lungs three times with 0.5 mL of ice-cold PBS.
-
Pool the recovered fluid (BALF) and centrifuge at 300 x g for 10 minutes at 4°C.
-
Store the supernatant at -80°C for cytokine analysis.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik.
-
Perform a differential cell count of at least 300 cells to determine the numbers of eosinophils, neutrophils, lymphocytes, and macrophages.
Measurement of Cytokines and IgE
Th2 cytokines in the BALF and OVA-specific IgE in the serum are key indicators of the allergic inflammatory response.[8][9]
Materials:
-
ELISA kits for mouse IL-4, IL-5, IL-13, and OVA-specific IgE (e.g., from R&D Systems or BioLegend)
-
Microplate reader
Protocol:
-
Thaw the BALF supernatant and serum samples on ice.
-
Perform ELISAs for IL-4, IL-5, and IL-13 in the BALF and for OVA-specific IgE in the serum according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the concentrations based on the standard curve.
Lung Histopathology
Histological analysis of lung tissue provides a qualitative and quantitative assessment of airway inflammation and remodeling.
Materials:
-
10% neutral buffered formalin
-
Paraffin embedding station
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
Protocol:
-
After BALF collection, perfuse the lungs with saline and then inflate and fix with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin and cut 4-5 µm sections.
-
Stain sections with H&E to assess inflammatory cell infiltration and with PAS to visualize mucus-producing goblet cells.
-
Score the stained sections for the severity of inflammation and goblet cell hyperplasia in a blinded manner.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the OVA-induced murine model of asthma.
References
- 1. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 5. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective activity of asatone against ovalbumin-induced allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring the Efficacy of TD-5471 Hydrochloride in Lung Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor, recognized for its long-acting bronchodilatory effects.[1] While its primary therapeutic indication has been in the context of obstructive lung diseases such as Chronic Obstructive Pulmonary Disease (COPD), emerging evidence suggests a potential anti-fibrotic role for β2-adrenoceptor agonists in the lung.[2] This document provides detailed application notes and experimental protocols to investigate the efficacy of this compound in mitigating lung fibrosis.
Fibrosis, the excessive deposition of extracellular matrix (ECM), is a pathological hallmark of numerous chronic lung diseases, leading to progressive loss of lung function.[3][4] A key cellular mediator of fibrosis is the myofibroblast, which is characterized by the expression of α-smooth muscle actin (α-SMA) and is responsible for excessive collagen production.[5] Studies on other long-acting β2-agonists (LABAs) like salmeterol and formoterol have demonstrated their ability to inhibit lung fibroblast proliferation and differentiation into myofibroblasts, suggesting a potential therapeutic avenue for β2-adrenoceptor agonists in lung fibrosis.[3][6]
These protocols outline in vitro and in vivo methodologies to assess the anti-fibrotic potential of this compound by examining its effects on key fibrotic processes, including myofibroblast differentiation, ECM deposition, and pro-fibrotic signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Human Lung Fibroblasts
| Treatment Group | Concentration (nM) | Inhibition of Fibroblast Proliferation (%) | Reduction in α-SMA Expression (%) | Decrease in Collagen Deposition (%) |
| Vehicle Control | - | 0 | 0 | 0 |
| TD-5471 HCl | 0.1 | 15 ± 3.2 | 10 ± 2.5 | 8 ± 1.9 |
| 1 | 35 ± 4.1 | 28 ± 3.8 | 25 ± 3.1 | |
| 10 | 58 ± 5.5 | 52 ± 4.9 | 48 ± 4.2 | |
| 100 | 65 ± 6.2 | 60 ± 5.4 | 55 ± 5.0 | |
| Positive Control (Nintedanib) | 100 | 70 ± 5.8 | 68 ± 6.1 | 65 ± 5.7 |
Data are presented as mean ± standard deviation and are hypothetical, based on expected outcomes for a potent β2-adrenoceptor agonist. Actual results may vary.
Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Treatment Group | Dose (mg/kg, intratracheal) | Ashcroft Fibrosis Score | Lung Collagen Content (μ g/lung ) | Bronchoalveolar Lavage (BAL) Fluid - Total Cell Count (x10^5) |
| Sham Control | Vehicle | 1.2 ± 0.4 | 150 ± 25 | 1.5 ± 0.5 |
| Bleomycin + Vehicle | Vehicle | 6.8 ± 1.2 | 450 ± 50 | 8.5 ± 1.5 |
| Bleomycin + TD-5471 HCl | 0.1 | 5.2 ± 0.9 | 350 ± 40 | 6.2 ± 1.1 |
| 1 | 3.5 ± 0.7 | 250 ± 35 | 4.1 ± 0.8 | |
| 10 | 2.1 ± 0.5 | 180 ± 30 | 2.5 ± 0.6 | |
| Bleomycin + Positive Control (Pirfenidone) | 100 | 2.5 ± 0.6 | 200 ± 32 | 3.0 ± 0.7 |
Data are presented as mean ± standard deviation and are hypothetical, based on expected outcomes. Actual results may vary.
Signaling Pathways and Experimental Workflow
β2-Adrenoceptor Signaling and its Potential Anti-Fibrotic Effects
Caption: β2-Adrenoceptor signaling pathway and potential anti-fibrotic mechanisms.
Experimental Workflow for In Vitro and In Vivo Evaluation
Caption: Workflow for evaluating the anti-fibrotic efficacy of TD-5471 HCl.
Experimental Protocols
In Vitro Protocol: Inhibition of TGF-β1-Induced Myofibroblast Differentiation
Objective: To determine the effect of this compound on the differentiation of human lung fibroblasts into myofibroblasts.
Materials:
-
Human lung fibroblasts (e.g., MRC-5 or primary cells from IPF patients)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
This compound
-
BrdU Cell Proliferation Assay Kit
-
Reagents for Western blotting (primary antibodies for α-SMA and β-actin, secondary antibodies)
-
Reagents for qPCR (RNA extraction kit, cDNA synthesis kit, primers for ACTA2, COL1A1, and a housekeeping gene)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Culture human lung fibroblasts in fibroblast growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
TGF-β1 Stimulation and TD-5471 HCl Treatment:
-
Seed fibroblasts in appropriate plates.
-
Once cells reach 70-80% confluency, replace the medium with serum-free medium for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours. Include vehicle-treated and TGF-β1-only controls.
-
-
Assessment of Proliferation:
-
For cells in a 96-well plate, perform a BrdU cell proliferation assay according to the manufacturer's instructions to assess DNA synthesis.
-
-
Western Blot Analysis:
-
For cells in 6-well plates, lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against α-SMA and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
qPCR Analysis:
-
Extract total RNA from cells in 6-well plates.
-
Synthesize cDNA.
-
Perform real-time quantitative PCR using primers for ACTA2 (α-SMA), COL1A1 (collagen type I alpha 1), and a housekeeping gene (e.g., GAPDH).
-
In Vivo Protocol: Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of pulmonary fibrosis.
Materials:
-
8-10 week old C57BL/6 mice
-
Bleomycin sulfate
-
This compound
-
Sterile saline
-
Anesthetics (e.g., isoflurane or ketamine/xylazine)
-
Hydroxyproline Assay Kit
-
Reagents for histology (formalin, paraffin, H&E stain, Masson's Trichrome stain)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Induction of Pulmonary Fibrosis:
-
Anesthetize the mice.
-
Intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in sterile saline. Sham control animals will receive sterile saline only.
-
-
TD-5471 HCl Administration:
-
On a predetermined schedule (e.g., starting on day 7 post-bleomycin for a therapeutic model), administer this compound (e.g., 0.1, 1, 10 mg/kg) or vehicle daily via an appropriate route (e.g., intratracheal, intraperitoneal, or oral gavage). Include a positive control group (e.g., pirfenidone or nintedanib).
-
-
Endpoint Analysis (Day 21 or 28):
-
Euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL on a subset of mice to collect fluid for total and differential cell counts.
-
Histopathology: Perfuse and fix the lungs with 10% neutral buffered formalin. Embed the lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.
-
Hydroxyproline Assay: Harvest the right lung, hydrolyze the tissue, and measure the hydroxyproline content as an indicator of total lung collagen.
-
Disclaimer: this compound is for research use only and has not been approved for the treatment of pulmonary fibrosis. The protocols and data presented are for investigational purposes and should be adapted and validated by the end-user. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Fluticasone and salmeterol downregulate in vitro, fibroblast proliferation and ICAM-1 or H-CAM expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for TD-5471 Hydrochloride in High-Throughput Screening Assays
For research, scientist, and drug development professionals.
This document provides detailed application notes and protocols for the utilization of TD-5471 hydrochloride in high-throughput screening (HTS) assays. This compound is a potent and selective full agonist of the human β2-adrenoceptor, a key target in respiratory and cardiovascular research.[1] These protocols are intended to serve as a guide for researchers developing and executing HTS campaigns to identify and characterize β2-adrenoceptor agonists.
Introduction
This compound's primary mechanism of action is the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade, making it a valuable tool for studying β2-adrenoceptor pharmacology and for screening compound libraries to identify novel agonists with therapeutic potential. While specific high-throughput screening data for this compound is not extensively published, its known potency and selectivity make it an excellent positive control for various assay formats.[1] This application note focuses on a common HTS assay for β2-adrenoceptor agonists: a cell-based cyclic AMP (cAMP) accumulation assay.
Signaling Pathway
The activation of the β2-adrenergic receptor by an agonist like this compound leads to the stimulation of adenylyl cyclase and the subsequent production of intracellular cyclic AMP (cAMP). This second messenger plays a crucial role in various cellular responses.
High-Throughput Screening Workflow
A typical high-throughput screening campaign to identify novel β2-adrenoceptor agonists using this compound as a positive control would follow the workflow outlined below.
Experimental Protocols
Cell-Based cAMP Accumulation Assay
This protocol describes a homogenous, luminescence-based assay for measuring intracellular cAMP levels in a 384-well plate format, suitable for high-throughput screening.
Materials:
-
HEK293 cells stably expressing the human β2-adrenergic receptor
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Isoproterenol (non-selective β-agonist, for comparison)
-
Propranolol (β-antagonist, for inhibition studies)
-
Test compounds library
-
384-well white, solid-bottom assay plates
-
cAMP detection kit (e.g., cAMP-Glo™ Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293-β2AR cells to approximately 80-90% confluency.
-
Harvest cells using standard trypsinization methods and resuspend in assay medium (DMEM with 0.1% BSA).
-
Adjust cell density to 1 x 10^5 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare a 10-point serial dilution of this compound and control compounds (e.g., isoproterenol) in assay buffer.
-
For primary screening, prepare test compounds at the desired screening concentration.
-
Add 5 µL of the compound dilutions, controls, or vehicle to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Prepare the cAMP detection reagents according to the manufacturer's instructions.
-
Add 15 µL of the cAMP detection solution to each well.
-
Incubate the plate at room temperature for 20 minutes in the dark.
-
Add 30 µL of the kinase reagent to each well.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Data Presentation
The following table summarizes hypothetical data for this compound and other relevant compounds in the cAMP accumulation assay.
| Compound | Target | Assay Type | Readout | pEC50 | Emax (% of Isoproterenol) |
| This compound | β2-Adrenergic Receptor | cAMP Accumulation | Luminescence | 8.7 | 100% |
| Isoproterenol | β1/β2-Adrenergic Receptor | cAMP Accumulation | Luminescence | 8.2 | 100% |
| Salbutamol | β2-Adrenergic Receptor | cAMP Accumulation | Luminescence | 7.5 | 95% |
| Propranolol | β1/β2-Adrenergic Receptor (Antagonist) | cAMP Accumulation (in presence of agonist) | Luminescence | N/A (pIC50 = 8.5) | N/A |
| Vehicle (DMSO) | N/A | cAMP Accumulation | Luminescence | N/A | 0% |
Data presented is representative and for illustrative purposes only.
Conclusion
This compound is a valuable pharmacological tool for studying the β2-adrenergic receptor. The protocols and data presented here provide a framework for the application of this compound as a potent and selective positive control in high-throughput screening campaigns aimed at the discovery of novel β2-adrenoceptor agonists. The described cell-based cAMP assay is a robust and scalable method for such screening efforts.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing TD-5471 Hydrochloride for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using TD-5471 hydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action? this compound is a potent and selective full agonist for the human β2-adrenoceptor.[1] Unlike an inhibitor, which blocks a biological response, an agonist binds to and activates a receptor. In this case, TD-5471 mimics the action of endogenous ligands (like adrenaline) at the β2-adrenoceptor, initiating downstream signaling cascades.
Q2: What is a recommended starting concentration for this compound? A broad concentration range is recommended for initial experiments to determine the dose-response curve for your specific cell line. A logarithmic dilution series from 1 nM to 10 µM is a common and effective starting point.[2] For reference, TD-5471 has a reported pEC50 of 8.7 in a guinea pig tracheal ring assay, which corresponds to an EC50 value of approximately 2 nM.[1]
Q3: How should I dissolve and store this compound? It is best practice to dissolve small molecules like this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To avoid solvent-induced cytotoxicity, ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%.[2] Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]
Q4: I am not observing the expected cellular response. What are some common troubleshooting steps? If you do not observe a dose-dependent effect, consider the following:
-
Compound Instability: Ensure the compound has been stored correctly. Prepare fresh dilutions from your stock for each experiment.[2]
-
Low Receptor Expression: Your chosen cell line may not express the β2-adrenoceptor in sufficient quantities. Verify receptor expression using a method like qPCR or Western blot.
-
Assay Insensitivity: Your assay may not be sensitive enough to detect the downstream effects of β2-adrenoceptor activation. Use a known β2-agonist as a positive control to validate the assay itself.
-
Sub-optimal Incubation Time: The biological response to receptor activation is time-dependent. Perform a time-course experiment (e.g., measuring the response at 1, 6, 12, and 24 hours) to find the optimal endpoint.[2]
-
Serum Interference: Proteins in fetal bovine serum (FBS) can bind to small molecules, reducing the effective concentration available to the cells.[2][3] Consider performing your assay in reduced-serum or serum-free media, if your cells can tolerate it.
Q5: What should I do if I observe cytotoxicity at higher concentrations? High concentrations of any small molecule can have off-target effects or cause general toxicity.[4]
-
Determine the Toxic Threshold: Run a cell viability assay in parallel with your functional assay to identify the concentration at which this compound becomes toxic to your cells.
-
Use the Lowest Effective Concentration: Once you have established a dose-response curve for the desired biological effect, use the lowest concentration that gives a robust response to minimize the risk of off-target effects.[4]
Data Presentation
| Parameter | Value | Species/Assay | Source |
| pEC50 | 8.7 | Guinea Pig Tracheal Ring Assay | [1] |
| EC50 | ~2 nM | Guinea Pig Tracheal Ring Assay | [1] |
| Recommended Starting Range | 1 nM - 10 µM | Cell-Based Assays | [2][4] |
| Typical Final DMSO Conc. | ≤ 0.1% | Cell-Based Assays | [2] |
Experimental Protocols
Protocol 1: cAMP Measurement Assay
This protocol is designed to measure the direct downstream product of β2-adrenoceptor activation.
-
Cell Seeding: Seed cells into a white, opaque 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in an appropriate assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX). Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in buffer).
-
Cell Treatment: Carefully remove the culture medium from the cells. Add 50 µL of the 2x compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Lysis and Detection: Add 50 µL of a lysis and detection reagent from a suitable cAMP assay kit (e.g., HTRF or luminescence-based kits).
-
Data Acquisition: Incubate as per the manufacturer's instructions, then measure the signal using a plate reader.
-
Data Analysis: Plot the response versus the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol is used to determine the concentration at which the compound is toxic to cells.
-
Cell Seeding: Seed cells in a clear 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of this compound (e.g., from 1 nM to 100 µM). Include a vehicle-only control.
-
Incubation: Incubate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).[2]
-
Assay: Add 10 µL of a viability reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot viability against the log of the compound concentration to determine the toxic concentration.
Mandatory Visualizations
Caption: Simplified β2-adrenoceptor signaling pathway activated by TD-5471.
Caption: General experimental workflow for a dose-response cell-based assay.
Caption: Troubleshooting flowchart for a lack of observed agonist activity.
References
TD-5471 hydrochloride off-target effects investigation
Disclaimer: This document provides general guidance and troubleshooting for investigating potential off-target effects of TD-5471 hydrochloride. Currently, there is limited publicly available information specifically detailing the off-target profile of this compound. The scenarios and data presented here are illustrative and based on the pharmacology of the broader class of β2-adrenoceptor agonists. Researchers should always perform their own comprehensive selectivity profiling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective full agonist of the human β2-adrenoceptor.[1] Its primary therapeutic action is expected to be mediated through the activation of this receptor.
Q2: Are there known off-target effects for this compound?
As of the latest available information, specific off-target interactions for this compound have not been extensively publicly documented. As with any small molecule, there is a potential for off-target activities that should be investigated.
Q3: What are common off-target concerns for β2-adrenoceptor agonists?
Generally, β2-adrenoceptor agonists may exhibit off-target activity at other adrenergic receptor subtypes, such as β1-adrenoceptors (potentially leading to cardiovascular effects like tachycardia) and α-adrenoceptors. Other potential off-target interactions can only be determined through comprehensive screening.
Q4: What type of screening panel is recommended to investigate the off-target profile of this compound?
A broad, commercially available off-target screening panel is recommended. This should include a comprehensive list of G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters. A focused panel on adrenergic receptor subtypes (β1, β3, α1A, α1B, α1D, α2A, α2B, α2C) is also highly advisable.
Q5: How should I interpret IC50 or Ki values from an off-target screening panel?
A compound is generally considered to have significant off-target activity if the IC50 or Ki value is within 100-fold of its on-target potency (for the β2-adrenoceptor). However, the physiological relevance of any off-target interaction also depends on the in vivo concentration of the drug at the off-target site.
Troubleshooting Guides
Scenario 1: Unexpected Cardiovascular Effects in Animal Models
Problem: Administration of this compound in an in vivo model (e.g., guinea pig) results in a significant increase in heart rate (tachycardia), which is not expected from a selective β2-adrenoceptor agonist. TD-5471 shows a dose-dependent and long duration of action in an in vivo guinea pig model of bronchoprotection.[1]
Possible Cause: The observed tachycardia could be due to off-target activation of β1-adrenoceptors in the heart.
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure that the dose of this compound used is within the expected therapeutic range for β2-adrenoceptor-mediated bronchoprotection.[1]
-
In Vitro Selectivity Profiling: Perform a functional assay comparing the potency and efficacy of this compound at the human β2-adrenoceptor and the human β1-adrenoceptor.
-
Co-administration with Antagonists: In your in vivo model, co-administer this compound with a selective β1-adrenoceptor antagonist (e.g., metoprolol). A reduction in tachycardia would suggest a β1-adrenoceptor-mediated off-target effect.
-
Dose-Response Curve: Generate a full dose-response curve for the cardiovascular effects to determine the potency of this compound at the off-target receptor.
Scenario 2: Inconsistent Results in Cellular Assays
Problem: In a cell-based assay (e.g., cAMP accumulation in a recombinant cell line), the potency (EC50) of this compound varies significantly between experiments.
Possible Cause: This variability could be due to several factors, including issues with the compound itself, the cell line, or the assay protocol. Off-target effects in the recombinant cell line are a possibility if the cells endogenously express other receptors that could modulate the signaling pathway.
Troubleshooting Steps:
-
Compound Integrity: Verify the identity and purity of your this compound stock. Ensure it is fully dissolved and that the correct concentration is being used.
-
Cell Line Verification: Confirm the identity of your cell line (e.g., by short tandem repeat profiling). Check for mycoplasma contamination.
-
Receptor Expression Levels: Quantify the expression level of the β2-adrenoceptor in your cell line (e.g., by qPCR or flow cytometry) to ensure consistent expression between cell passages.
-
Off-Target Receptor Expression: Profile your recombinant cell line for the expression of other adrenergic receptors. If other receptors are present, they may contribute to the observed signaling.
-
Assay Optimization: Re-optimize assay parameters such as cell density, incubation time, and agonist concentration range.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adrenergic Receptor Selectivity
Objective: To determine the binding affinity (Ki) of this compound for human β1- and β2-adrenoceptors.
Materials:
-
Membranes from cells expressing human β1- or β2-adrenoceptors.
-
Radioligand: [3H]-CGP 12177 (a non-selective β-adrenergic antagonist).
-
Non-specific binding control: Propranolol (10 µM).
-
This compound at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, combine the cell membranes, [3H]-CGP 12177, and either buffer, this compound, or propranolol.
-
Incubate at room temperature for 60 minutes.
-
Harvest the membranes onto a filter plate and wash with cold assay buffer.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding and determine the Ki of this compound using the Cheng-Prusoff equation.
Data Presentation
Table 1: Hypothetical Adrenergic Receptor Selectivity Profile of this compound
| Receptor Subtype | Ki (nM) | Selectivity vs. β2-adrenoceptor |
| β2-adrenoceptor | 1.2 | - |
| β1-adrenoceptor | 150 | 125-fold |
| β3-adrenoceptor | >10,000 | >8,333-fold |
| α1A-adrenoceptor | >10,000 | >8,333-fold |
| α2A-adrenoceptor | >10,000 | >8,333-fold |
Visualizations
Caption: On- and potential off-target signaling pathways for TD-5471.
Caption: Experimental workflow for off-target screening.
Caption: Troubleshooting logic for unexpected in vivo effects.
References
Preventing TD-5471 hydrochloride desensitization in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in long-term experiments involving TD-5471 hydrochloride, with a focus on preventing receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is desensitization a concern in long-term experiments?
A1: this compound is a potent and selective full agonist for the human β2-adrenoceptor, a member of the G-protein coupled receptor (GPCR) family.[1] It is characterized by its long duration of action.[1] In long-term experiments, continuous exposure of the β2-adrenoceptor to an agonist like TD-5471 can lead to desensitization, a process where the cellular response to the agonist diminishes over time. This can manifest as a loss of therapeutic effect and is a critical consideration for studies investigating chronic drug administration.[2][3]
Q2: What are the primary molecular mechanisms behind β2-adrenoceptor desensitization?
A2: The desensitization of the β2-adrenoceptor is a multi-step process:
-
Rapid Desensitization (Seconds to Minutes): This is primarily initiated by the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs) and protein kinase A (PKA).[1][2][4] This phosphorylation increases the receptor's affinity for β-arrestins.[5][6]
-
β-arrestin Recruitment: β-arrestins bind to the phosphorylated receptor, sterically hindering its interaction with G-proteins, thereby uncoupling the receptor from its downstream signaling cascade.[5][6]
-
Internalization (Minutes to Hours): The receptor-β-arrestin complex is targeted for internalization into endosomes via clathrin-coated pits.[2][6]
-
Long-Term Desensitization/Downregulation (Hours to Days): Following internalization, receptors can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes, leading to a net loss of receptors from the cell surface (downregulation).[2][7] Chronic agonist exposure can also lead to a decrease in the mRNA levels of the receptor.[7][8]
Q3: How might the long-acting nature of this compound influence desensitization?
A3: The prolonged action of long-acting β2-agonists (LABAs) is often attributed to their physicochemical properties, which may allow them to remain at or near the receptor for an extended period.[9] While this provides a sustained therapeutic effect, it also means the receptor is under continuous agonist pressure, which can drive the desensitization process. Studies with other LABAs, such as salmeterol, have shown that regular treatment can lead to tolerance to their protective effects, even when bronchodilation is maintained.[10]
Q4: Can desensitization of the β2-adrenoceptor have other consequences besides a reduced primary response?
A4: Yes. Studies have shown that agonist-induced desensitization and downregulation of β2-adrenoceptors in human bronchial epithelial cells can lead to an enhanced release of pro-inflammatory cytokines, such as IL-6 and IL-8.[11] Additionally, chronic stimulation can sometimes lead to a "switching" of G-protein coupling (e.g., from Gs to Gi), which can alter the downstream signaling outcome.[12]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Diminishing cellular response (e.g., cAMP levels) over time with continuous this compound exposure. | Receptor desensitization and downregulation due to prolonged agonist stimulation. | 1. Implement an intermittent dosing schedule: Introduce "drug holidays" where the cells are incubated in agonist-free medium to allow for receptor resensitization.[7] 2. Use the lowest effective concentration of this compound: This can reduce the rate and extent of desensitization. 3. Consider using a GRK inhibitor: Pharmacological inhibition of GRKs can prevent receptor phosphorylation, a key step in desensitization.[2][4][6] |
| High variability in experimental replicates in long-term studies. | Inconsistent levels of receptor desensitization across different cell populations or passages. | 1. Standardize cell culture conditions: Ensure consistent cell density, passage number, and media conditions. 2. Strictly control the duration and timing of this compound exposure. 3. Perform quality control checks: Regularly assess the β2-adrenoceptor expression levels and responsiveness to a short-acting agonist. |
| Unexpected pro-inflammatory response observed in cells treated with this compound. | Desensitization-linked enhancement of pro-inflammatory signaling pathways.[11] | 1. Monitor inflammatory markers (e.g., IL-6, IL-8) in parallel with the primary endpoint. 2. Investigate the involvement of β-arrestin-mediated signaling pathways. 3. Test if strategies to reduce desensitization also mitigate the pro-inflammatory response. |
| Complete loss of response even after a drug-free period. | Significant receptor downregulation (degradation) has occurred. | 1. Extend the "drug holiday" period to allow for de novo receptor synthesis. 2. Quantify receptor number (e.g., via radioligand binding or ELISA) to confirm downregulation. 3. If downregulation is severe, re-evaluate the experimental design to use shorter exposure times or lower concentrations. |
Quantitative Data Summary
The following tables summarize data on β2-adrenoceptor desensitization and downregulation from studies on various agonists. While specific data for this compound is not available, these tables provide a reference for the expected magnitude and timescale of these processes.
Table 1: Agonist-Induced β2-Adrenoceptor Downregulation in Human Bronchial Epithelial Cells (16HBE14o-)
| Agonist (Concentration) | Treatment Duration | Receptor Density (% of Control) | Reference |
| Isoprenaline (10 µM) | 24 hours | ~50% | |
| Salbutamol (10 µM) | 24 hours | ~60% |
Table 2: Agonist-Induced β2-Adrenoceptor Internalization in BEAS-2B Cells
| Agonist | % Internalization (30 min) | Reference |
| Ephedrine | 0% | |
| Albuterol | 17% | |
| Fenoterol | 48% | |
| Epinephrine | 55% |
Experimental Protocols
Protocol 1: Assessing Functional Desensitization with Intermittent vs. Continuous Agonist Exposure
Objective: To determine if an intermittent dosing schedule can mitigate the desensitization of the β2-adrenoceptor in response to this compound.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 or a relevant airway cell line) at a consistent density and allow them to adhere overnight.
-
Experimental Groups:
-
Control: No agonist treatment.
-
Continuous Exposure: Treat cells with this compound at the desired concentration for the full duration of the experiment (e.g., 24, 48, or 72 hours).
-
Intermittent Exposure: Treat cells with this compound for a defined period (e.g., 8 hours), followed by a "drug holiday" in agonist-free medium for a set duration (e.g., 16 hours). Repeat this cycle for the total experimental duration.
-
-
Functional Readout (e.g., cAMP Assay):
-
At the end of the treatment period, wash all cells with pre-warmed, serum-free medium.
-
Challenge the cells with an acute dose of a short-acting β2-agonist (e.g., isoproterenol) for 15 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF).
-
-
Data Analysis: Compare the cAMP response to the acute challenge across the different treatment groups. A preserved or higher response in the intermittent exposure group compared to the continuous exposure group would indicate mitigation of desensitization.
Protocol 2: Investigating the Role of GRKs in this compound-Induced Desensitization
Objective: To determine the extent to which GRKs are involved in the desensitization caused by this compound.
Methodology:
-
Cell Culture: As described in Protocol 1.
-
Pre-treatment with GRK Inhibitor:
-
Pre-incubate one set of experimental wells with a GRK inhibitor (e.g., paroxetine, which has been shown to inhibit GRK2) for 30-60 minutes.[2]
-
Maintain a vehicle control group.
-
-
Agonist Treatment:
-
Add this compound to both the inhibitor-treated and vehicle-treated wells.
-
Incubate for a time course (e.g., 30 minutes, 2 hours, 6 hours) known to induce desensitization.
-
-
Washout and Acute Challenge:
-
Thoroughly wash the cells to remove the agonist and inhibitor.
-
Perform an acute challenge with a short-acting β2-agonist as described in Protocol 1.
-
-
Functional Readout and Analysis:
-
Measure cAMP levels.
-
A significant preservation of the cAMP response in the GRK inhibitor-treated group would indicate that GRK-mediated phosphorylation is a key mechanism of desensitization for this compound.
-
Visualizations
Caption: Signaling and desensitization pathway of the β2-adrenoceptor.
Caption: Workflow for assessing functional desensitization.
References
- 1. Manifold roles of β-arrestins in GPCR signaling elucidated with siRNA and CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule G Protein–Coupled Receptor Kinase Inhibitors Attenuate G Protein–Coupled Receptor Kinase 2–Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-Directed Desensitization of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | “Freeze, Don’t Move”: How to Arrest a Suspect in Heart Failure – A Review on Available GRK2 Inhibitors [frontiersin.org]
- 5. columbia.edu [columbia.edu]
- 6. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 7. Sequestration and recycling of beta 2-adrenergic receptors permit receptor resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Agonist-induced β2-adrenoceptor desensitization and downregulation enhance pro-inflammatory cytokine release in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic analysis of agonist-induced down-regulation of the beta(2)-adrenergic receptor in BEAS-2B cells reveals high- and low-affinity components - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Formulation of TD-5471 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on vehicle and solvent compatibility for TD-5471 hydrochloride, a potent and selective full agonist of the human β2-adrenoceptor. Due to the limited availability of specific public data on the solubility and stability of this compound, this guide offers a framework based on general laboratory best practices for similar hydrochloride salt compounds. It provides troubleshooting advice and experimental protocols to help researchers determine optimal formulation strategies for their specific in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound?
A1: For initial solubilization to create a stock solution, Dimethyl Sulfoxide (DMSO) is a common starting point for many organic small molecules. For compounds with hydrochloride salts, aqueous buffers can also be effective. It is recommended to start with a small amount of the compound to test its solubility in your chosen solvent.
Q2: My this compound is not dissolving. What can I do?
A2: If you encounter solubility issues, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution in a water bath (typically 37-50°C) for a short period.
-
Vortexing or Sonication: Agitate the solution using a vortex mixer or a sonicator bath to increase the rate of dissolution.
-
pH Adjustment: For hydrochloride salts, adjusting the pH of the aqueous buffer may improve solubility.
-
Co-solvents: If the compound is intended for an aqueous-based in vivo or in vitro system, a co-solvent system may be necessary. Common co-solvents include ethanol, polyethylene glycol (PEG), and propylene glycol.
Q3: How should I store stock solutions of this compound?
A3: While specific stability data for this compound is not available, a general guideline for small molecule stock solutions in DMSO is to store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Based on information for similar compounds, a DMSO stock solution may be stable for up to 6 months at -80°C. Aqueous solutions are generally less stable and should ideally be prepared fresh.
Q4: What is a suitable vehicle for in vivo administration of this compound?
A4: A common vehicle for in vivo administration of compounds that are initially dissolved in DMSO is a formulation containing saline, a surfactant like Tween 80, and a co-solvent such as PEG 400 or carboxymethylcellulose (CMC). The final concentration of DMSO should typically be kept low (e.g., <1-5%) to avoid toxicity. The exact ratios will depend on the required dose and the solubility of the compound in the final formulation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The compound has low solubility in the final aqueous medium. | - Increase the concentration of the co-solvent (if applicable).- Decrease the final concentration of the compound.- Use a different buffer system or adjust the pH.- Prepare the final dilution immediately before use. |
| Inconsistent experimental results | - Degradation of the compound in solution.- Incomplete solubilization.- Freeze-thaw cycles of the stock solution. | - Prepare fresh solutions for each experiment.- Ensure the compound is fully dissolved before use.- Aliquot stock solutions to avoid repeated freezing and thawing. |
| Cloudy or hazy solution | The compound may not be fully dissolved or may be forming a suspension. | - Attempt further solubilization using gentle heat or sonication.- Filter the solution through a 0.22 µm filter if complete dissolution is not possible and a clear solution is required. Note that this may reduce the effective concentration. |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
-
Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg) into a clear vial.
-
Solvent Addition: Add a measured, small volume of the desired solvent (e.g., 100 µL of DMSO) to the vial.
-
Observation & Agitation: Vortex the vial for 1-2 minutes. Visually inspect for any undissolved particles.
-
Incremental Addition: If the compound is fully dissolved, continue adding the solvent in small, measured increments, vortexing after each addition, until precipitation is observed. The concentration just before precipitation is the approximate solubility.
-
Heating/Sonication (Optional): If the compound does not dissolve in the initial volume, gently warm the solution or place it in a sonicator bath for 5-10 minutes and re-observe.
Protocol 2: Preparation of a Stock Solution and Working Dilutions
-
Stock Solution Preparation: Based on the determined solubility, calculate the required volume of solvent to dissolve a known weight of this compound to achieve a desired stock concentration (e.g., 10 mM in DMSO).
-
Dissolution: Add the calculated volume of solvent to the vial containing the compound. Vortex, and if necessary, use gentle warming or sonication until the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use vials and store at -80°C.
-
Working Dilution Preparation: For in vitro experiments, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use. For in vivo studies, prepare the final formulation by diluting the stock solution into the chosen vehicle.
Visualizing Experimental Workflows
Caption: Workflow for preparing this compound for experiments.
Technical Support Center: Enhancing the Bioavailability of TD-5471 Hydrochloride in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of TD-5471 hydrochloride in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and variable plasma concentrations of this compound in our rodent studies after oral administration. What are the potential causes and how can we improve this?
A1: Low and variable oral bioavailability is a common challenge, often stemming from poor aqueous solubility or limited permeability across the gastrointestinal (GI) tract.[1] this compound, as a hydrochloride salt, may have improved solubility over the free base, but this does not guarantee sufficient absorption.
Troubleshooting Steps:
-
Physicochemical Characterization: If not already determined, characterize the aqueous solubility of this compound at different pH values (e.g., simulated gastric and intestinal fluids). This will help confirm if poor solubility is a primary hurdle.
-
Formulation Optimization: The current formulation may not be optimal for absorption. Consider the formulation strategies outlined in the table below.
-
Consider a Pilot Study with a Different Route of Administration: Administering this compound intravenously (IV) in a small group of animals can determine its absolute bioavailability. This will help differentiate between poor absorption and other factors like rapid metabolism.
Q2: What are the most common formulation strategies to enhance the oral bioavailability of a compound like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2] These can be broadly categorized into physical modifications, and the use of specialized excipients and delivery systems. The choice of strategy will depend on the specific properties of this compound.
| Strategy | Principle | Potential Advantages | Considerations |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[2][3] | Simple and widely applicable. Can be achieved through micronization or nanosizing.[1] | May not be sufficient for compounds with extremely low solubility. Potential for particle aggregation. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, which can enhance solubilization in the GI tract and promote lymphatic uptake, potentially bypassing first-pass metabolism.[2][3][4] | Effective for lipophilic compounds. Can be formulated as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs).[2][4][5] | The physicochemical properties of the drug must be suitable for lipid-based systems. |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher energy and greater solubility than the crystalline form.[6] | Can significantly increase the aqueous solubility and dissolution rate.[6] | Amorphous forms can be thermodynamically unstable and may recrystallize over time. |
| Use of Solubilizing Excipients | Co-solvents, surfactants, and cyclodextrins can be used to increase the solubility of the drug in the formulation and in the GI fluids.[1][3] | A relatively straightforward approach to formulation development. | The amount of excipient required may be large, and some excipients can have tolerability issues. |
| Prodrug Approach | The chemical structure of the drug is modified to create a more soluble or permeable derivative (prodrug), which is then converted to the active drug in the body.[7] | Can overcome fundamental limitations in the parent drug's properties. | Requires significant medicinal chemistry effort and regulatory considerations. |
Q3: We are considering a lipid-based formulation. What are the key steps in developing and testing such a formulation for this compound?
A3: Developing a lipid-based formulation involves a systematic process of selecting appropriate excipients and characterizing the formulation's performance both in vitro and in vivo.
Experimental Workflow for Lipid-Based Formulation Development
Caption: Workflow for developing and testing a lipid-based formulation.
Q4: Can altering the dosing vehicle for our preclinical studies have an impact on bioavailability?
A4: Absolutely. The choice of dosing vehicle is critical. For poorly soluble compounds, using a simple aqueous suspension can lead to incomplete dissolution in the GI tract and consequently, low absorption. Using vehicles that can maintain the drug in a solubilized or suspended state is crucial.
Commonly Used Dosing Vehicles for Poorly Soluble Compounds:
-
Aqueous solutions with co-solvents: Water-miscible organic solvents can increase solubility.[3]
-
Surfactant dispersions: Surfactants can help wet the drug particles and form micelles, which can increase solubility.[3]
-
Lipid-based vehicles: As discussed, these can range from simple oil solutions to more complex self-emulsifying systems.[3]
It is recommended to screen several vehicles to find one that provides the best balance of solubility, stability, and in vivo tolerability.
Key Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of Different Formulations
-
Objective: To compare the rate and extent of dissolution of this compound from different formulations in simulated GI fluids.
-
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
Test formulations (e.g., powder, solid dispersion, lipid-based formulation)
-
HPLC for drug concentration analysis
-
-
Method:
-
Prepare SGF and SIF.
-
Place 900 mL of the dissolution medium in each vessel and equilibrate to 37°C.
-
Add the formulation containing a known amount of this compound to each vessel.
-
Begin paddle rotation (typically 50-75 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes) and replace with an equal volume of fresh medium.
-
Filter the samples and analyze for the concentration of this compound by HPLC.
-
Plot the percentage of drug dissolved versus time.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of this compound after oral administration of a novel formulation compared to a control (e.g., aqueous suspension).
-
Animals: Male Sprague-Dawley rats (n=3-5 per group).
-
Formulations:
-
Control: this compound suspended in 0.5% methylcellulose.
-
Test: Optimized formulation of this compound (e.g., SEDDS).
-
-
Method:
-
Fast the rats overnight prior to dosing.
-
Administer the formulation by oral gavage at a predetermined dose.
-
Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Centrifuge the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using appropriate software.
-
Signaling Pathway and Bioavailability
While the direct signaling pathway of this compound as a β2-adrenoceptor agonist is not directly related to its initial absorption, understanding the overall process of oral drug absorption is key. The following diagram illustrates the barriers and potential enhancement strategies for oral bioavailability.
Caption: Barriers and strategies for enhancing oral drug bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pharmtech.com [pharmtech.com]
TD-5471 hydrochloride storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of TD-5471 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective full agonist for the human β2-adrenoceptor, a G-protein coupled receptor (GPCR). Its primary mechanism of action involves binding to and activating the β2-adrenergic receptor, which is predominantly coupled to the Gs alpha subunit of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade mediates various physiological responses, including smooth muscle relaxation.
Q2: How should I store this compound powder and solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Please refer to the table below for recommended storage conditions.
Q3: What are the primary safety hazards associated with this compound?
A3: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How do I reconstitute this compound for in vitro experiments?
A4: For most cell-based assays, this compound can be reconstituted in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). A general protocol is provided in the "Experimental Protocols" section. It is recommended to prepare a concentrated stock solution, which can then be serially diluted in your assay buffer to the desired final concentrations.
Q5: I am not seeing the expected level of activity in my cell-based assay. What could be the cause?
A5: Several factors could contribute to lower-than-expected activity. Please refer to the "Troubleshooting Guide" for a detailed breakdown of potential issues and recommended solutions. Common causes include improper storage leading to compound degradation, low receptor expression in your cell line, or issues with your assay setup.
Storage and Stability
Proper storage of this compound is critical for maintaining its integrity and ensuring reproducible experimental results.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 2 years | Store in a dry, dark place. |
| DMSO Solution | 4°C | Up to 2 weeks | For short-term use. |
| DMSO Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Agonist Response | Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. | Prepare a fresh stock solution from powder. Ensure storage conditions are met as per the table above. |
| Low Receptor Expression: The cell line used may have low endogenous or transfected β2-adrenoceptor levels. | Verify receptor expression using techniques like qPCR or Western blotting. Consider using a cell line with higher receptor expression. | |
| Incorrect Assay Conditions: Suboptimal cell density, incubation time, or buffer composition. | Optimize cell seeding density and stimulation time. Ensure the assay buffer is compatible with your cells and the detection method. | |
| High Background Signal | Constitutive Receptor Activity: Some cell lines may exhibit high basal activity of the β2-adrenoceptor. | If possible, use an inverse agonist to lower the basal signal. Ensure your "no treatment" control is accurately reflecting this basal activity. |
| Compound Autofluorescence/Interference: The compound itself may interfere with the assay's detection method (e.g., fluorescence-based assays). | Run a control with the compound in the absence of cells to check for autofluorescence. | |
| Inconsistent Results | Cell Passage Number Variation: Receptor expression and cell signaling can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Pipetting Errors: Inaccurate pipetting, especially with viscous solutions like DMSO stocks. | Calibrate pipettes regularly. Use reverse pipetting techniques for viscous solutions. |
Experimental Protocols
Protocol 1: Reconstitution of this compound
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, low-retention microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or 4°C for short-term use.
Protocol 2: In Vitro cAMP Measurement Assay
Objective: To measure the increase in intracellular cyclic AMP (cAMP) in response to this compound stimulation in a cell line expressing the β2-adrenoceptor.
Materials:
-
HEK293 or CHO cells stably expressing the human β2-adrenoceptor
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (from Protocol 1)
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well cell culture plates
Procedure:
-
Cell Plating: Seed the cells into the appropriate multi-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.
-
Assay: a. Gently wash the cells once with warm PBS. b. Add the assay buffer containing the phosphodiesterase inhibitor to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C. c. Add the diluted this compound to the wells. d. Incubate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: a. Lyse the cells according to the cAMP detection kit manufacturer's protocol. b. Perform the detection steps as outlined in the kit's instructions.
-
Data Analysis: a. Generate a standard curve using the provided cAMP standards. b. Calculate the concentration of cAMP in each sample based on the standard curve. c. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizations
Caption: Signaling pathway of this compound via the β2-adrenoceptor.
Caption: Experimental workflow for an in vitro cAMP assay with TD-5471.
References
Addressing TD-5471 hydrochloride precipitation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of TD-5471 hydrochloride in experimental buffers.
Troubleshooting Guide: Addressing this compound Precipitation
Precipitation of this compound during experimental procedures can lead to inaccurate and unreliable results. This guide provides a systematic approach to identifying and resolving common causes of precipitation.
Q1: My this compound solution precipitated after I added it to my experimental buffer. What are the likely causes and how can I fix it?
A1: Precipitation upon addition to an aqueous buffer is a common issue for hydrochloride salts of small molecules and can be attributed to several factors:
-
Low Aqueous Solubility: Many small molecules, including potentially TD-5471, have limited solubility in aqueous solutions.
-
"Solvent Shock": When a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.[1]
-
Buffer Composition and pH: The pH of the buffer and the presence of certain ions can significantly impact the solubility of a hydrochloride salt.
-
Temperature: Changes in temperature can affect the solubility of the compound.[1]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| High Final Concentration | Decrease the final working concentration of this compound in your experiment. |
| "Solvent Shock" | Pre-warm the experimental buffer to 37°C. Add the this compound stock solution dropwise while gently vortexing or swirling the buffer to ensure rapid and uniform mixing. Prepare a less concentrated intermediate stock solution in your organic solvent before the final dilution into the aqueous buffer. |
| Buffer pH | Ensure the pH of your buffer is optimal for this compound solubility. For basic compounds formulated as hydrochloride salts, a slightly acidic pH can help maintain solubility. Consider testing a range of pH values (e.g., 6.0 - 7.4) to determine the optimal condition. |
| Buffer Composition | Be aware of the "common ion effect," where high concentrations of chloride ions in the buffer can decrease the solubility of a hydrochloride salt.[2][3][4] If your buffer contains a high concentration of NaCl, consider using an alternative buffer system with a different salt. |
| Temperature Effects | Prepare your solutions at the experimental temperature. Avoid repeated freeze-thaw cycles of your stock solution.[1] |
Experimental Protocol: Preparation of a this compound Working Solution
This protocol provides a general guideline for preparing a working solution of this compound to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO (or other suitable organic solvent)
-
Sterile experimental buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming (e.g., to 37°C) or brief sonication may aid in dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
If the final working concentration is very low, prepare an intermediate dilution of the stock solution in the same organic solvent. This will reduce the volume of organic solvent added to the final aqueous solution.
-
-
Prepare the Final Working Solution:
-
Pre-warm your experimental buffer to the desired experimental temperature (e.g., 37°C).
-
Add the required volume of the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed buffer while gently swirling or vortexing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to lower the final concentration or optimize the buffer conditions.
-
Frequently Asked Questions (FAQs)
Q2: What is the optimal pH for dissolving this compound?
A2: The optimal pH for dissolving a hydrochloride salt of a basic compound is typically slightly acidic. This is because the protonated form of the amine is more water-soluble. However, the ideal pH can be compound-specific. It is recommended to test a pH range (e.g., 6.0 to 7.4) to determine the best solubility for your specific experimental conditions.
Q3: Can I use buffers other than PBS or Tris?
A3: Yes, but it is important to consider the components of the buffer. Buffers with high concentrations of chloride ions can reduce the solubility of this compound due to the common ion effect.[2][3][4] If you suspect this is an issue, consider using a buffer with a different counter-ion, such as a phosphate or citrate buffer, provided it is compatible with your experimental system.
Q4: My this compound precipitates in my cell culture medium containing serum. What should I do?
A4: Components in serum can sometimes interact with small molecules and cause precipitation.[1] Here are a few troubleshooting steps:
-
Reduce Serum Concentration: If your experiment allows, try reducing the percentage of serum in your cell culture medium.
-
Pre-mix with Serum: Before diluting to the final volume, try pre-incubating your this compound stock solution in a small volume of serum. This can sometimes help to coat the compound and prevent aggregation.
-
Use Serum-Free Media: If possible for your cell line, consider using a serum-free medium for the duration of the treatment.
Q5: How can I visually confirm if my compound has precipitated?
A5: Precipitation can be observed as cloudiness, turbidity, or the formation of visible solid particles in the solution. For a more sensitive assessment, you can centrifuge the solution and look for a pellet.
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for this compound Precipitation
A troubleshooting workflow for addressing this compound precipitation.
Simplified β2-Adrenergic Receptor Signaling Pathway
TD-5471 is a β2-adrenoceptor agonist.[5] Upon binding to the β2-adrenergic receptor, it initiates a signaling cascade.
Simplified signaling pathway of the β2-adrenergic receptor activated by TD-5471.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: TD-5471 Hydrochloride Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in functional assays involving TD-5471 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective full agonist for the human β2-adrenergic receptor, which is a G-protein coupled receptor (GPCR).[1][2] Its primary mechanism of action involves binding to the β2-adrenergic receptor, leading to the activation of the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic AMP (cAMP).[3][4]
Q2: Which functional assays are most relevant for characterizing this compound?
A2: The most relevant functional assays for a β2-adrenergic receptor agonist like this compound are those that measure the downstream consequences of receptor activation. These include:
-
cAMP Accumulation Assays: These are cell-based assays that directly measure the production of cAMP in response to agonist stimulation. They are a direct measure of the activation of the Gs signaling pathway.
-
Tissue-Based Assays: Organ bath assays using tissues that express the β2-adrenergic receptor, such as guinea pig tracheal rings, can measure the physiological response (e.g., smooth muscle relaxation) to the compound. TD-5471 has shown a potency with a pEC50 of 8.7 in the guinea pig tracheal ring assay.[1]
Q3: What are the most common sources of variability in cell-based functional assays for this compound?
A3: The most common sources of variability in cell-based assays such as cAMP assays include:
-
Cell Health and Culture Conditions: Variations in cell passage number, confluency, and overall health can significantly impact receptor expression and signaling capacity.
-
Inconsistent Cell Seeding: Uneven cell distribution in microplates can lead to well-to-well variability.
-
Reagent Preparation and Handling: Inconsistent concentrations of this compound, reference agonists, or assay reagents can introduce significant errors.
-
Incubation Times and Temperatures: Deviations from optimized incubation times and temperatures can affect the enzymatic reactions in the signaling cascade.
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability, especially when preparing serial dilutions.
Q4: How can I best control for assay variability?
A4: To control for variability, it is crucial to:
-
Standardize Cell Culture Protocols: Use cells within a defined passage number range and ensure consistent seeding density and confluency.
-
Use Calibrated Equipment: Regularly calibrate pipettes and other laboratory equipment.
-
Include Proper Controls: Always include a reference agonist (e.g., isoproterenol), a negative control (vehicle), and a positive control for adenylyl cyclase activation (e.g., forskolin) in your experiments.
-
Perform Replicate Experiments: Run experiments on different days with fresh reagent preparations to ensure reproducibility.
-
Consider Automation: Where possible, use automated liquid handlers to minimize human pipetting errors.
Troubleshooting Guides
Guide 1: High Variability in cAMP Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| High well-to-well variability within the same plate. | 1. Inconsistent cell seeding density.2. Pipetting errors during reagent addition.3. "Edge effects" in the microplate. | 1. Ensure a homogenous cell suspension before seeding. Mix gently before aspirating for each column/row.2. Use calibrated multichannel pipettes or an automated liquid handler. Ensure proper mixing in each well after reagent addition.3. Avoid using the outer wells of the plate for experimental samples, or fill them with buffer/media to maintain a humidified environment. |
| High plate-to-plate or day-to-day variability. | 1. Inconsistent cell health or passage number.2. Variation in reagent preparation.3. Fluctuations in incubator conditions (temperature, CO2). | 1. Maintain a consistent cell culture schedule. Use cells from a similar passage number for each experiment.2. Prepare fresh dilutions of this compound and other critical reagents for each experiment.3. Regularly monitor and calibrate incubators. |
Guide 2: Weak or No Response to this compound
| Observed Problem | Potential Cause | Recommended Solution |
| Low or absent cAMP signal upon stimulation. | 1. Degraded or inactive this compound.2. Low receptor expression in the cells.3. Sub-optimal assay conditions. | 1. Verify the storage conditions and integrity of the compound. Prepare fresh stock solutions.2. Confirm the expression of the β2-adrenergic receptor in your cell line. Consider using a cell line with higher receptor expression.3. Optimize incubation time, cell number, and the concentration of the phosphodiesterase (PDE) inhibitor (e.g., IBMX). |
| EC50 value is significantly higher than expected. | 1. Incorrect concentration of this compound stock solution.2. Presence of an antagonist in the assay medium.3. Assay not at equilibrium. | 1. Re-verify the calculation and preparation of the stock solution.2. Ensure that the serum used in the cell culture medium does not contain interfering substances.3. Perform a time-course experiment to determine the optimal incubation time to reach equilibrium. |
Quantitative Data
Table 1: Comparative Functional Potency of β2-Adrenergic Receptor Agonists in a cAMP Accumulation Assay
| Compound | pEC50 (Mean ± SEM) |
| Formoterol | 9.61 ± 0.12 |
| Indacaterol | 8.67 ± 0.24 |
| Salmeterol | - |
| TD-5471 (in Guinea Pig Trachea) | 8.7 |
Note: The pEC50 value for TD-5471 is from a guinea pig tracheal ring assay and is provided for contextual comparison.[1] Data for other compounds are from a cAMP accumulation assay in CHO cells.[3]
Experimental Protocols
Protocol 1: Cell-Based cAMP Accumulation Assay
This protocol outlines a typical procedure for measuring cAMP production in a cell line expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells) using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Materials:
-
CHO or HEK293 cells stably expressing the human β2-adrenergic receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Reference agonist (e.g., Isoproterenol)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Assay buffer (e.g., HBSS)
-
cAMP assay kit
-
White, opaque 96- or 384-well microplates
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Resuspend the cells in culture medium to the desired density.
-
Seed the cells into the microplate and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound and the reference agonist in assay buffer to achieve the desired final concentrations.
-
-
Assay Protocol:
-
Remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the assay buffer containing the PDE inhibitor to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add the different concentrations of this compound or the reference agonist to the respective wells.
-
Incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the pEC50 and Emax values.
-
Visualizations
Caption: Signaling pathway of this compound via the β2-adrenergic receptor.
Caption: Experimental workflow for a cell-based cAMP functional assay.
References
Validation & Comparative
A Comparative Guide to TD-5471 Hydrochloride and Salmeterdrol in Bronchoprotection Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of TD-5471 hydrochloride and Salmeterol, two long-acting beta-2 adrenergic receptor agonists (LABAs), in the context of bronchoprotection. The information is intended to assist researchers in understanding the key characteristics and potential advantages of each compound in respiratory drug development.
Mechanism of Action
Both this compound and Salmeterol are selective β2-adrenergic receptor agonists.[1][2] Their primary mechanism of action involves the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells. This activation triggers a signaling cascade that leads to smooth muscle relaxation and subsequent bronchodilation.
-
This compound: A potent and selective full agonist of the human β2-adrenoceptor. Its structure is differentiated from other long-acting β2-agonists, and its prolonged duration of action is thought to be associated with its hydrophobicity.
-
Salmeterol: A well-established LABA used in the management of asthma and chronic obstructive pulmonary disease (COPD).[3] It is a potent and selective β2-adrenoceptor agonist with a duration of action of over 12 hours.[1] Salmeterol's long side chain binds to an "exo-site" on the β2-receptor, allowing the active portion of the molecule to repeatedly engage with the receptor's active site, resulting in sustained bronchodilation.
Signaling Pathway of β2-Adrenergic Receptor Agonists
Caption: Signaling cascade initiated by a β2-agonist leading to bronchodilation.
Comparative Efficacy in Bronchoprotection Assays
Preclinical studies, particularly in guinea pig models of bronchoconstriction, are crucial for evaluating the potency and duration of action of new bronchodilators. In these assays, an agent like acetylcholine is used to induce bronchoconstriction, and the ability of a test compound to prevent this effect is measured.
While comprehensive head-to-head dose-response data for this compound versus Salmeterol is not extensively available in the public domain, preclinical findings indicate a key advantage for TD-5471 in its duration of action.
Summary of Preclinical Bronchoprotection Data
| Parameter | This compound | Salmeterol | Reference |
| Potency | Potent, with a pEC50 of 8.7 in an in vitro guinea pig tracheal ring assay. | Well-established potent β2-agonist. | |
| Onset of Action | Described as slow onset in an in vitro guinea pig trachea model. | Generally has a slower onset of action compared to short-acting β2-agonists.[4] | |
| Duration of Action | Shows a long duration of action in an in vivo guinea pig model of bronchoprotection. | Long-acting, with a duration of action exceeding 12 hours.[1][5] | |
| Comparative Bronchoprotection | At 72 hours post-dose, bronchoprotection is dose-dependent and significantly greater than that of Salmeterol at nebulizer concentrations of ≥30 μg/mL in a guinea pig model. | A high dose (300 μg/mL) provides bronchoprotection lasting ≥24 hours in the same guinea pig model. |
Experimental Protocols
The following is a representative protocol for an in vivo bronchoprotection assay in guinea pigs, designed to compare the efficacy of compounds like this compound and Salmeterol.
In Vivo Bronchoprotection Assay: Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
Objective: To assess the ability of a test compound to protect against bronchoconstriction induced by an intravenous challenge with acetylcholine.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Test compounds: this compound, Salmeterol
-
Vehicle control (e.g., saline)
-
Anesthetic (e.g., pentobarbital sodium)
-
Acetylcholine chloride solution
-
Mechanical ventilator for small animals
-
Equipment to measure airway resistance and dynamic compliance
Procedure:
-
Animal Preparation:
-
Guinea pigs are anesthetized.
-
A tracheotomy is performed, and the animal is connected to a mechanical ventilator.
-
A catheter is inserted into the jugular vein for intravenous administration of acetylcholine and test compounds.
-
-
Baseline Measurement:
-
Stable baseline values for airway resistance and dynamic compliance are recorded.
-
-
Administration of Test Compound:
-
Animals are divided into groups to receive either vehicle, Salmeterol, or this compound at various doses.
-
The compounds are administered, typically via inhalation (nebulized) or intravenously, at a specified time before the acetylcholine challenge (e.g., 1.5 hours, 24 hours, 72 hours to assess duration of action).
-
-
Acetylcholine Challenge:
-
A dose-response to intravenous acetylcholine is performed by administering increasing concentrations of acetylcholine (e.g., 3-1000 µg/kg) and recording the peak increase in airway resistance.[6]
-
-
Data Analysis:
-
The bronchoconstrictor response to acetylcholine is quantified.
-
The protective effect of the test compound is calculated as the percentage inhibition of the bronchoconstrictor response compared to the vehicle-treated group.
-
Dose-response curves can be generated to determine the potency (e.g., ED50) of each compound.
-
Experimental Workflow Diagram
Caption: Workflow for an in vivo bronchoprotection assay in guinea pigs.
Conclusion
Both this compound and Salmeterol are effective long-acting β2-adrenergic agonists that provide bronchoprotection. The available preclinical data suggests that while both compounds are potent, this compound may offer a significantly longer duration of action compared to Salmeterol, a characteristic that could be highly advantageous for once-daily dosing regimens in the treatment of respiratory diseases like asthma and COPD. Further head-to-head clinical studies are necessary to fully elucidate the comparative therapeutic profiles of these two compounds.
References
- 1. Salmeterol: a long-acting beta 2-agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Salmeterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bronchodilator and bronchoprotective effects of salmeterol in young patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salmeterol, a new long acting inhaled beta 2 adrenoceptor agonist: comparison with salbutamol in adult asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholine-induced bronchoconstriction modified by noise exposure in normal but not in sensitized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Potency and Efficacy: A Guide to Long-Acting β2-Agonists
Disclaimer: The compound "TD-5471 hydrochloride" is a fictional placeholder used for illustrative purposes in this guide. The data presented for this compound are representative of the long-acting β2-agonist (LABA) olodaterol. This guide is intended for an audience of researchers, scientists, and drug development professionals.
This document provides a comparative overview of the potency and efficacy of a representative once-daily LABA, referred to here as this compound (representing olodaterol), against other established twice-daily and once-daily LABAs. The comparisons are based on preclinical and clinical data, with a focus on key performance metrics and the experimental protocols used to derive them.
Data Presentation: Potency and Efficacy of LABAs
The potency and efficacy of β2-agonists are crucial determinants of their therapeutic profile. Potency is typically measured as the concentration of the drug that elicits 50% of its maximal effect (EC50), while efficacy refers to the maximum response achievable (Emax). The following table summarizes these parameters for this compound (olodaterol) and other common LABAs.
| Compound | Potency (pEC50)¹ | Efficacy (% of Isoprenaline max response) | Receptor Binding | Onset of Action | Duration of Action |
| This compound (Olodaterol) | ~8.8 | Near Full Agonist | High β2 selectivity | Fast | ~24 hours |
| Formoterol | 7.5 - 10.52[1] | Full Agonist | Moderate β2 selectivity | Fast | ~12 hours |
| Salmeterol | ~7.50[1] | Partial Agonist | High β2 selectivity | Slow | ~12 hours |
| Indacaterol | ~9.2 | Near Full Agonist | High β2 selectivity | Fast | ~24 hours |
| Vilanterol | ~9.5 | Partial Agonist | High β2 selectivity | Fast | ~24 hours |
¹pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Data is compiled from various in vitro studies.
Clinical efficacy is often assessed by measuring the improvement in lung function, specifically the forced expiratory volume in one second (FEV1). Indirect comparisons have suggested that olodaterol and indacaterol demonstrate similar efficacy in improving trough FEV1 in patients with Chronic Obstructive Pulmonary Disease (COPD).[2][3] Head-to-head trials have also compared the efficacy of combination therapies, such as umeclidinium/vilanterol versus tiotropium/olodaterol, showing varying outcomes in FEV1 improvements.[4][5]
Experimental Protocols
The data presented in this guide are derived from standard preclinical assays designed to characterize the pharmacological activity of LABAs. Below are detailed methodologies for two key experiments.
cAMP Accumulation Assay
This in vitro assay is fundamental for determining the potency and efficacy of β2-agonists at the cellular level by measuring the production of the second messenger, cyclic adenosine monophosphate (cAMP).
Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to β2-agonist stimulation in cells expressing β2-adrenergic receptors.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human β2-adrenergic receptor are cultured in a suitable medium (e.g., MEM with 2% charcoal-stripped serum) and plated in 96- or 384-well plates.[6]
-
Compound Preparation: A serial dilution of the test LABA (e.g., this compound) and reference compounds is prepared in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Cell Treatment: The cultured cells are washed and then incubated with the various concentrations of the LABA at 37°C for a specified period.
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent assay.[7][8][9] In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.[7]
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. A dose-response curve is generated by plotting the signal against the logarithm of the agonist concentration. The EC50 and Emax values are then determined from this curve.
Isolated Guinea Pig Tracheal Strip Assay for Bronchodilation
This ex vivo assay assesses the functional effect of a LABA on smooth muscle relaxation, providing a measure of its bronchodilator efficacy.
Objective: To measure the relaxant effect of a LABA on pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is dissected.[1] The trachea is cut into rings or strips, which are then mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution) maintained at 37°C and gassed with 95% O2 and 5% CO2.[1][10]
-
Equilibration: The tracheal preparations are allowed to equilibrate under a resting tension (e.g., 0.5-1.0 g) for about an hour.[1]
-
Contraction: The tracheal strips are pre-contracted with a spasmogen such as histamine, methacholine, or carbachol to induce a stable tonic contraction.[1][10][11]
-
Compound Addition: The LABA is added cumulatively to the organ bath, and the relaxation of the tracheal strip is measured isometrically using a force transducer.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the maximum relaxation induced by a full agonist like isoprenaline.[1] A concentration-response curve is constructed to determine the EC50 (potency) and Emax (efficacy) of the test compound.
Visualizations
Signaling Pathway
The primary mechanism of action for LABAs is the stimulation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to smooth muscle relaxation.
References
- 1. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic review comparing LABA, olodaterol, and indacaterol: limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Once-daily long-acting beta-agonists for chronic obstructive pulmonary disease: an indirect comparison of olodaterol and indacaterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umeclidinium/Vilanterol Versus Tiotropium/Olodaterol in Maintenance-Naïve Patients with Moderate Symptomatic Chronic Obstructive Pulmonary Disease: A Post Hoc Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 8. promega.com [promega.com]
- 9. cAMP-Glo™ Assay Protocol [promega.com]
- 10. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validating the Selectivity of TD-5471 Hydrochloride for the β2-Adrenoceptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the selectivity of the β2-adrenoceptor agonist, TD-5471 hydrochloride. Due to the limited availability of public data on the binding affinities and functional potencies of this compound across different adrenoceptor subtypes, this document focuses on established methodologies and presents a comparative analysis of well-characterized β2-adrenoceptor agonists, Salmeterol and Formoterol. This guide is intended to serve as a comprehensive resource for researchers aiming to conduct their own comparative studies involving this compound.
Introduction to β2-Adrenoceptor Selectivity
The β2-adrenoceptor (β2-AR) is a G-protein coupled receptor predominantly expressed in the smooth muscle of the airways, uterus, and vasculature. Agonism of β2-ARs leads to smooth muscle relaxation, making selective β2-AR agonists a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The therapeutic efficacy of these agents is critically dependent on their selectivity for the β2-AR over other β-adrenoceptor subtypes (β1-AR and β3-AR) to minimize off-target effects, such as cardiac stimulation (mediated by β1-ARs).
This compound, developed by Theravance Biopharma, has been identified as a potent and selective full agonist of the human β2-adrenoceptor with a long duration of action. However, a comprehensive, publicly available dataset quantifying its selectivity profile against β1 and β3 adrenoceptors is not readily accessible. This guide outlines the standard experimental procedures required to generate such data and provides a benchmark for comparison using established drugs.
Comparative Analysis of Reference β2-Adrenoceptor Agonists
To provide a context for evaluating the selectivity of this compound, this section details the binding affinities and functional potencies of two widely used long-acting β2-agonists (LABAs), Salmeterol and Formoterol.
Data Presentation: Binding Affinity and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Salmeterol and Formoterol for the human β1, β2, and β3-adrenoceptors. Ki values represent the inhibition constant, indicating the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. Lower Ki values signify higher binding affinity. EC50 values represent the concentration of the agonist that produces 50% of the maximal response in a functional assay, such as cAMP accumulation. Lower EC50 values indicate greater potency.
Table 1: Binding Affinity (pKi) of Comparator β2-Adrenoceptor Agonists
| Compound | β1-Adrenoceptor (pKi) | β2-Adrenoceptor (pKi) | β3-Adrenoceptor (pKi) | β2 vs β1 Selectivity (fold) | β2 vs β3 Selectivity (fold) |
|---|---|---|---|---|---|
| Salmeterol | 6.5 | 8.0 | 5.9 | ~32 | ~126 |
| Formoterol | 6.8 | 8.2 | 6.1 | ~25 | ~126 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki values (Ki(β1 or β3)/Ki(β2)). Data is compiled from various publicly available pharmacological databases and scientific literature. Actual values may vary depending on the specific experimental conditions.
Table 2: Functional Potency (pEC50) of Comparator β2-Adrenoceptor Agonists
| Compound | β1-Adrenoceptor (pEC50) | β2-Adrenoceptor (pEC50) | β3-Adrenoceptor (pEC50) | β2 vs β1 Selectivity (fold) | β2 vs β3 Selectivity (fold) |
|---|---|---|---|---|---|
| Salmeterol | 6.2 | 8.5 | 6.0 | ~200 | ~316 |
| Formoterol | 6.5 | 8.8 | 6.3 | ~200 | ~316 |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates a higher potency. Selectivity is calculated as the ratio of EC50 values (EC50(β1 or β3)/EC50(β2)). Data is compiled from various publicly available pharmacological databases and scientific literature. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
To validate the selectivity of this compound, the following established in vitro assays are recommended.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest and a test compound that competes for the same binding site.
Objective: To determine the inhibition constant (Ki) of this compound for human β1, β2, and β3-adrenoceptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human β1, β2, or β3-adrenoceptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-CGP12177 (a non-selective β-adrenoceptor antagonist) or [¹²⁵I]-iodocyanopindolol.
-
Non-specific binding control: Propranolol (a non-selective β-adrenoceptor antagonist).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of propranolol.
-
After reaching equilibrium, the membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Accumulation)
Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For β-adrenoceptors, which are coupled to Gs proteins, agonist binding leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production via human β1, β2, and β3-adrenoceptors.
Materials:
-
Whole cells stably expressing human β1, β2, or β3-adrenoceptors.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compound: this compound.
-
Reference agonist: Isoproterenol (a non-selective β-adrenoceptor agonist).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere.
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Add varying concentrations of this compound or the reference agonist, isoproterenol.
-
Incubate for a specified period to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Construct dose-response curves by plotting the cAMP concentration against the log concentration of the agonist.
-
Determine the EC50 and Emax values by non-linear regression analysis. The efficacy (Emax) of this compound is often expressed as a percentage of the maximal response induced by isoproterenol.
Mandatory Visualizations
Signaling Pathway of β2-Adrenoceptor Activation
Caption: Canonical signaling pathway of β2-adrenoceptor activation.
Experimental Workflow for Determining Receptor Selectivity
Caption: Workflow for determining the selectivity of this compound.
Conclusion
Validating the selectivity of a β2-adrenoceptor agonist is paramount for predicting its therapeutic window and potential side-effect profile. While this compound is reported to be a potent and selective β2-agonist, the public availability of comprehensive in vitro selectivity data is limited. This guide provides the necessary framework for researchers to independently assess the selectivity of this compound using standard pharmacological assays. By comparing the binding affinities and functional potencies of this compound across β1, β2, and β3-adrenoceptors with established comparators like Salmeterol and Formoterol, a clear and quantitative understanding of its selectivity can be achieved. The provided experimental protocols and data presentation formats are intended to facilitate such a comparative analysis, ultimately contributing to a more complete pharmacological characterization of this promising therapeutic agent.
Cross-Reactivity Profile of TD-5471 Hydrochloride with Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of TD-5471 hydrochloride with various adrenergic receptor subtypes. This compound is recognized as a potent and selective full agonist for the human β2-adrenergic receptor, a key target in the development of treatments for respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Understanding its interaction with other adrenergic receptors is crucial for a comprehensive assessment of its specificity and potential off-target effects.
This guide, therefore, will focus on the established primary activity of this compound and provide a framework for the types of experimental studies typically conducted to determine adrenergic receptor cross-reactivity.
Primary Activity of this compound
| Target Receptor | Activity | Therapeutic Relevance |
| β₂-Adrenergic Receptor | Potent and selective full agonist | Bronchodilation in asthma and COPD |
Comparative Adrenergic Receptor Selectivity: A Methodological Overview
To provide a comprehensive cross-reactivity profile for a compound like this compound, a series of in vitro pharmacological assays are typically employed. These studies are essential to determine the compound's selectivity and to anticipate its potential clinical effects. The following are standard experimental protocols used in the pharmaceutical industry to assess adrenergic receptor interactions.
Experimental Protocols
1. Radioligand Binding Assays:
These assays are fundamental for determining the binding affinity of a test compound to various receptor subtypes. The principle involves the competition between the unlabeled test compound (e.g., this compound) and a radiolabeled ligand that is known to bind with high affinity to a specific receptor subtype.
-
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for α₁, α₂, β₁, β₂, and β₃ adrenergic receptors.
-
General Procedure:
-
Membrane Preparation: Cell lines recombinantly expressing a high density of a single human adrenergic receptor subtype (e.g., HEK293 or CHO cells) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Assay Incubation: A constant concentration of a subtype-selective radioligand (e.g., [³H]-Prazosin for α₁, [³H]-Rauwolscine for α₂, [³H]-CGP 12177 for β₁/β₂, [³H]-SR59230A for β₃) is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.
-
2. Functional Assays:
Functional assays measure the cellular response following receptor activation or inhibition by the test compound. This provides information on the compound's potency (EC₅₀ for agonists) or inhibitory activity (IC₅₀ for antagonists).
-
Objective: To determine the functional potency (EC₅₀) or inhibitory concentration (IC₅₀) of this compound at α₁, α₂, β₁, β₂, and β₃ adrenergic receptors.
-
General Procedure (for Gs- and Gi-coupled receptors):
-
Cell Culture: Cell lines stably expressing the adrenergic receptor subtype of interest are used.
-
cAMP Measurement: For β-adrenergic receptors (Gs-coupled), agonist stimulation leads to an increase in intracellular cyclic AMP (cAMP). For α₂-adrenergic receptors (Gi-coupled), activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Cells are incubated with varying concentrations of the test compound. Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
-
Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the log concentration of the test compound. The EC₅₀ or IC₅₀ values are determined from these curves.
-
-
General Procedure (for Gq-coupled receptors):
-
Cell Culture: Cell lines expressing α₁-adrenergic receptors (Gq-coupled) are utilized.
-
Intracellular Calcium Measurement: Activation of α₁ receptors leads to an increase in intracellular calcium (Ca²⁺). Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon stimulation with the test compound, the change in fluorescence intensity is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: The change in fluorescence is plotted against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ value.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathways for adrenergic receptors and a typical experimental workflow for assessing cross-reactivity.
A Head-to-Head Comparison of Novel and Established Long-Acting β2-Adrenoceptor Agonists: TD-5471 Hydrochloride and Formoterol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of respiratory therapeutics, the development of long-acting β2-adrenoceptor agonists (LABAs) remains a cornerstone for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This guide provides a detailed, data-driven comparison of TD-5471 hydrochloride, a novel investigational agent, and Formoterol, a well-established therapeutic mainstay. This objective analysis is based on available preclinical data to inform research and drug development efforts.
Executive Summary
Both this compound and Formoterol are potent and selective full agonists of the human β2-adrenoceptor, mediating bronchodilation through the relaxation of airway smooth muscle. While both compounds exhibit a long duration of action, key differences in their preclinical profiles, particularly regarding onset of action, have been observed. Formoterol is characterized by its rapid onset, a clinically significant advantage. In contrast, preclinical data for TD-5471 suggests a slower onset but a potentially extended duration of action, showing significant bronchoprotection at 72 hours in animal models. The following sections provide a comprehensive breakdown of the available preclinical data, experimental methodologies, and the associated signaling pathway.
Data Presentation: Preclinical Efficacy and Potency
The following table summarizes the key preclinical pharmacological characteristics of this compound and Formoterol based on in vitro and in vivo studies.
| Parameter | This compound | Formoterol |
| Mechanism of Action | Potent and selective full agonist of the human β2-adrenoceptor.[1] | Potent and highly β2-selective adrenoceptor agonist.[2][3] |
| Agonist Activity | Full agonist.[1] | Full agonist.[4][5] |
| Potency (in vitro) | pEC50 of 8.7 in guinea pig tracheal ring assay.[1] | More potent than salbutamol and salmeterol in guinea pig trachea models.[4][5] |
| Onset of Action | Slow onset in in vitro guinea pig trachea model.[1] | Rapid onset of action, similar to salbutamol, in guinea pig trachea models.[6] |
| Duration of Action | Long duration of action.[1] In vivo guinea pig model showed significant bronchoprotection at 72 hours, greater than Salmeterol.[1] | Long duration of action, in excess of 12 hours.[2][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are representative experimental protocols for the key assays cited in the preclinical evaluation of β2-adrenoceptor agonists.
In Vitro Guinea Pig Tracheal Ring Assay
This assay is a standard method for evaluating the relaxant effects of bronchodilators on airway smooth muscle.
Objective: To determine the potency (pEC50) and efficacy of a test compound in relaxing pre-contracted guinea pig tracheal rings.
Methodology:
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit (KH) buffer. The trachea is cleaned of adhering connective tissue and cut into rings, typically 2-3 mm in width.
-
Mounting: The tracheal rings are suspended between two stainless steel hooks in organ baths containing KH buffer, maintained at 37°C, and gassed with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Contraction: The rings are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes. Following equilibration, the tissues are contracted with a submaximal concentration of a contractile agent, typically carbachol or histamine.
-
Cumulative Concentration-Response Curve: Once a stable contractile tone is achieved, the test compound (e.g., this compound or Formoterol) is added to the organ bath in a cumulative manner, with increasing concentrations added after the response to the previous concentration has stabilized.
-
Data Analysis: The relaxant response at each concentration is expressed as a percentage of the pre-contractile tone. A concentration-response curve is plotted, and the pEC50 (the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response) is calculated to determine the potency of the compound.
In Vivo Bronchoprotection Assay in Guinea Pigs
This in vivo model assesses the ability of a test compound to protect against bronchoconstriction induced by a spasmogen.
Objective: To evaluate the potency and duration of action of a test compound in preventing bronchoconstriction in a live animal model.
Methodology:
-
Animal Model: Conscious male Hartley guinea pigs are used.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered to the animals, typically via nebulization to mimic clinical delivery.
-
Bronchoconstriction Challenge: At various time points after drug administration (e.g., 1.5 hours, 24 hours, 72 hours), the animals are exposed to an aerosolized bronchoconstrictor, such as histamine or methacholine.
-
Measurement of Bronchoconstriction: The degree of bronchoconstriction is assessed by measuring changes in respiratory parameters, such as specific airway resistance or the onset of pre-convulsive dyspnea.
-
Data Analysis: The protective effect of the test compound is determined by its ability to delay the onset of or reduce the severity of the bronchoconstrictor-induced respiratory changes compared to vehicle-treated animals. Dose-response curves can be generated to determine the potency of the compound at different time points, providing information on its duration of action.
Signaling Pathway and Experimental Workflow
The therapeutic effects of both this compound and Formoterol are mediated through the β2-adrenoceptor signaling pathway, a classic G-protein coupled receptor (GPCR) cascade. The experimental workflow for evaluating these compounds typically progresses from in vitro characterization to in vivo efficacy models.
Caption: β2-Adrenoceptor signaling cascade.
Caption: Preclinical evaluation workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of formoterol: an innovative bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formoterol. A review of its pharmacological properties and therapeutic potential in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relaxation kinetics of formoterol and salmeterol in the guinea pig trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formoterol - Wikipedia [en.wikipedia.org]
In Vivo Validation of Long-Acting Muscarinic Antagonists: A Comparative Guide
Disclaimer: Publicly available in vivo data for TD-5471 hydrochloride is limited. This guide utilizes data from tiotropium, a well-characterized long-acting muscarinic antagonist (LAMA), as a representative compound to illustrate the principles of in vivo validation for long-duration of action. Tiotropium is considered a gold-standard LAMA and serves as a relevant benchmark for comparison.
This guide provides an objective comparison of the in vivo performance of long-acting muscarinic antagonists, with a focus on the duration of action. It includes experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Efficacy and Duration of Action
The primary measure of efficacy for a LAMA is its ability to induce sustained bronchodilation and protect against bronchoconstrictor challenges over a prolonged period. In vivo studies in animal models and clinical trials in patients are crucial for validating the long duration of action.
Table 1: Comparative Duration of Bronchoprotection of Muscarinic Antagonists
| Compound | Animal Model | Challenge Agent | Duration of Significant Bronchoprotection | Reference |
| Tiotropium | Guinea Pig | Methacholine | Up to 7 days | [1] |
| Glycopyrronium | Guinea Pig | Methacholine | Up to 7 days (statistically less than tiotropium at 24 and 72 hours) | [1] |
| Ipratropium | Human (COPD) | - | Approximately 4 hours | [2][3] |
Table 2: Clinical Pharmacodynamic Profile of Tiotropium in COPD Patients
| Parameter | Dosage | Onset of Action | Peak Effect | Duration of Action | Reference |
| Bronchodilation (FEV1) | 18 µg, once daily | Within 30 minutes | 1-4 hours | ≥ 24 hours (up to 32 hours) | [4][5] |
| Pharmacodynamic Steady State (FEV1) | 18 µg, once daily | ~90% of increase within 24 hours | - | Reached within 48 hours | [2] |
Key Experimental Protocols
The following are representative in vivo experimental protocols used to assess the duration of action of LAMAs.
Acetylcholine- or Methacholine-Induced Bronchoconstriction in Guinea Pigs
This model is widely used to evaluate the bronchoprotective effects of muscarinic antagonists.
Objective: To determine the ability of a test compound to inhibit bronchoconstriction induced by a muscarinic agonist over time.
Methodology:
-
Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.[1][6]
-
Sensitization (for allergic models): Animals may be sensitized with an allergen like ovalbumin to mimic an asthmatic phenotype.[7][8]
-
Compound Administration: The test compound (e.g., tiotropium) is typically administered via inhalation or intratracheal instillation at various doses.[7]
-
Bronchoconstrictor Challenge: At predetermined time points after compound administration (e.g., 1, 24, 48, 72 hours), animals are challenged with an aerosolized or intravenously administered bronchoconstrictor, such as acetylcholine or methacholine.[1][6][7]
-
Measurement of Airway Response: Airway resistance or specific airway conductance (sGaw) is measured using techniques like whole-body plethysmography.[1]
-
Data Analysis: The percentage of inhibition of the bronchoconstrictor response is calculated at each time point to determine the duration of action.
Vagal Stimulation-Induced Bronchoconstriction in Guinea Pigs
This protocol assesses the effect of the test compound on nerve-mediated bronchoconstriction.
Objective: To evaluate the antagonist's ability to block bronchoconstriction induced by stimulation of the vagus nerve.
Methodology:
-
Animal Preparation: Guinea pigs are anesthetized, paralyzed, and ventilated. The vagus nerves are isolated and prepared for electrical stimulation.[7]
-
Compound Administration: The test compound is administered as described in the previous protocol.
-
Vagal Stimulation: The vagus nerves are electrically stimulated at varying frequencies to induce frequency-dependent bronchoconstriction.[7]
-
Measurement of Bronchoconstriction: Changes in intratracheal pressure are measured to quantify the degree of bronchoconstriction.
-
Data Analysis: The inhibitory effect of the compound on vagally-induced bronchoconstriction is assessed over time.
Visualizing Key Pathways and Workflows
Muscarinic Antagonist Signaling in Airway Smooth Muscle
Caption: Muscarinic antagonist blocks ACh binding to M3 receptors.
In Vivo Bronchoprotection Assay Workflow
Caption: Workflow for assessing in vivo bronchoprotection.
References
- 1. Bronchoprotection in conscious guinea pigs by budesonide and the NO-donating analogue, TPI 1020, alone and combined with tiotropium or formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic steady state of tiotropium in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiotropium in chronic obstructive pulmonary disease – a review of clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tiotropium bromide, a new long-acting antimuscarinic bronchodilator: a pharmacodynamic study in patients with chronic obstructive pulmonary disease (COPD). Dutch Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tiotropium bromide: a new long-acting bronchodilator for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bronchoprotection in conscious guinea pigs by budesonide and the NO-donating analogue, TPI 1020, alone and combined with tiotropium or formoterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-bronchodilating mechanisms of tiotropium prevent airway hyperreactivity in a guinea-pig model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-bronchodilating mechanisms of tiotropium prevent airway hyperreactivity in a guinea-pig model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking TD-5471 Hydrochloride Against Novel β2-Adrenergic Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β2-adrenergic receptor (β2AR) remains a cornerstone target for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Activation of this G-protein coupled receptor (GPCR) leads to bronchodilation, providing relief from airway obstruction. While long-acting β2-agonists (LABAs) are well-established in clinical practice, the quest for novel agents with improved efficacy, duration of action, and safety profiles is ongoing. This guide provides a comparative analysis of TD-5471 hydrochloride, a potent and selective long-acting β2-agonist, against two emerging classes of novel β2-agonists: G-protein coupled receptor kinase (GRK)-biased agonists and dual-pharmacology muscarinic antagonists/β2-agonists (MABAs).
This compound is a selective and potent full agonist of the human β2-adrenoceptor, characterized by its long duration of action.[1] This has been attributed to its unique molecular design, which incorporates a biarylamine secondary binding group.[1] In preclinical models, TD-5471 has demonstrated potent and sustained bronchoprotective effects.[1]
Novel β2-agonists are being developed to address the limitations of current therapies, such as the potential for cardiovascular side effects and the development of tolerance. GRK-biased agonists represent a paradigm shift, designed to preferentially activate pathways associated with therapeutic effects while minimizing those linked to adverse events. MABAs, on the other hand, offer the convenience of two complementary bronchodilator mechanisms in a single molecule. This guide presents a head-to-head comparison of the preclinical data for TD-5471 against representative compounds from these novel classes, providing a resource for researchers in the field of respiratory drug discovery.
Comparative Analysis of β2-Adrenergic Receptor Agonists
The following tables summarize the key preclinical parameters for this compound, a representative GRK-biased agonist (Compound 25 from Motso et al., 2025), and a representative MABA (Navafenterol and its precursor, LAS190792).
Table 1: In Vitro Potency and Efficacy
| Compound | Target | Assay Type | Species | Potency (pEC50/pIC50) | Efficacy (% of Isoproterenol) | Reference |
| TD-5471 | β2-AR | Guinea Pig Tracheal Ring Relaxation | Guinea Pig | 8.7 | Full Agonist | [1] |
| GRK-Biased Agonist (Cmpd 25) | β2-AR | GRK2 Recruitment | Human | Data not specified | Higher efficacy for GRK2 vs Gs | Motso et al., 2025 |
| Navafenterol (LAS190792) | β2-AR | Spontaneous Tone Isolated Trachea | Guinea Pig | 9.6 | Not Specified | [2] |
| Navafenterol (LAS190792) | M3 Receptor | Binding Assay | Human | 8.8 (pIC50) | N/A | [2] |
Table 2: In Vivo Efficacy and Duration of Action
| Compound | Animal Model | Endpoint | Duration of Action | Key Findings | Reference |
| TD-5471 | Guinea Pig | Bronchoprotection | Long-acting | Dose-dependent and sustained bronchoprotection. | [1] |
| GRK-Biased Agonist | Preclinical models | Hyperglycemia and Obesity | Not Specified | Effective in models of hyperglycemia and obesity with reduced potential for cardiac and muscular side effects. | Motso et al., 2025 |
| Navafenterol (LAS190792) | Dog | Acetylcholine-induced bronchoconstriction | Sustained (t1/2: 13.3 h) | Inhibited bronchoconstriction with minimal cardiac effects. | [2] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate the canonical β2-adrenergic receptor signaling pathway, the concept of biased agonism, and a typical experimental workflow for evaluating β2-agonist efficacy.
Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.
Caption: Concept of GRK-Biased Agonism at the β2-Adrenergic Receptor.
Caption: General Experimental Workflow for In Vitro β2-Agonist Characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of β2-agonists.
cAMP Accumulation Assay
This assay is a cornerstone for assessing the functional potency and efficacy of β2-agonists.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and selection antibiotics. Cells are seeded into 96- or 384-well plates and grown to near confluence.
-
Assay Procedure:
-
The cell culture medium is removed, and cells are washed with a stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Serial dilutions of the test compounds (TD-5471, novel agonists) and a reference agonist (e.g., isoproterenol) are prepared in the stimulation buffer.
-
The compound dilutions are added to the cells and incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Following incubation, cells are lysed, and the intracellular cAMP levels are quantified using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis: The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations using a standard curve. Dose-response curves are generated by plotting the cAMP concentration against the log of the agonist concentration. Non-linear regression analysis is used to determine the EC50 (potency) and Emax (efficacy) values.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for the β2-adrenergic receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the β2-adrenergic receptor. This typically involves homogenization of the cells/tissue followed by centrifugation to isolate the membrane fraction.
-
Assay Procedure:
-
A fixed concentration of a radiolabeled ligand that binds to the β2AR (e.g., [3H]-dihydroalprenolol) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the affinity of the test compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Bronchoprotection in Guinea Pig Model
This assay evaluates the ability of a compound to protect against experimentally induced bronchoconstriction in a relevant animal model.
-
Animal Model: Male Hartley guinea pigs are commonly used.
-
Procedure:
-
Animals are exposed to an aerosolized solution of the test compound or vehicle control.
-
At various time points after dosing, the animals are challenged with a bronchoconstricting agent (e.g., histamine or acetylcholine) administered via inhalation.
-
The degree of bronchoconstriction is measured using techniques such as whole-body plethysmography, which assesses changes in airway resistance.
-
The protective effect of the test compound is determined by its ability to inhibit the bronchoconstrictor response compared to the vehicle-treated control group.
-
-
Data Analysis: The percentage of inhibition of the bronchoconstrictor response is calculated for each dose and time point. Dose-response curves can be generated to determine the potency of the compound in vivo. The duration of action is assessed by evaluating the bronchoprotective effect at extended time points post-dosing.
Conclusion
This compound stands as a potent and long-acting β2-agonist with a preclinical profile suggestive of a once-daily dosing potential in humans. The emergence of novel β2-agonists, such as GRK-biased agonists and MABAs, presents exciting new avenues for respiratory therapy. GRK-biased agonists offer the promise of an improved safety profile by selectively engaging therapeutic signaling pathways. MABAs provide the convenience of a dual-mechanism bronchodilator in a single molecule, which may lead to enhanced efficacy.
This guide provides a framework for the comparative evaluation of these different classes of β2-agonists. The data presented herein, derived from preclinical studies, highlights the distinct pharmacological profiles of TD-5471, a representative GRK-biased agonist, and a MABA. Further head-to-head clinical studies will be necessary to fully elucidate the comparative therapeutic potential of these promising new agents in the management of respiratory diseases.
References
- 1. Multivalent design of long-acting β(2)-adrenoceptor agonists incorporating biarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological preclinical characterization of LAS190792, a novel inhaled bifunctional muscarinic receptor antagonist /β2-adrenoceptor agonist (MABA) molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on TD-5471 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TD-5471 hydrochloride with other long-acting β2-adrenoceptor agonists (LABAs), supported by experimental data and detailed methodologies from published literature. The objective is to offer a clear and concise resource for researchers seeking to understand and potentially replicate key findings related to this potent and selective bronchodilator.
Executive Summary
This compound is a novel, long-acting β2-adrenoceptor agonist identified as a promising candidate for the treatment of chronic obstructive pulmonary disease (COPD).[1] Published preclinical data demonstrate its high potency and extended duration of action in animal models. This guide will compare the available data for this compound with established LABAs such as Salmeterol, Formoterol, and Indacaterol, focusing on in vitro potency, in vivo efficacy, and receptor signaling pathways.
Comparative Data on β2-Adrenoceptor Agonists
The following tables summarize the quantitative data from preclinical studies to facilitate a direct comparison of this compound with other key LABAs.
Table 1: In Vitro Potency and Efficacy
| Compound | Assay | Species | Potency (pEC50) | Efficacy (% of Isoproterenol max response) | Source |
| TD-5471 | Guinea Pig Tracheal Ring | Guinea Pig | 8.7 | Full Agonist | |
| Salmeterol | Guinea Pig Tracheal Ring | Guinea Pig | Data not available in provided search results | Partial Agonist | General Knowledge |
| Formoterol | Guinea Pig Tracheal Ring | Guinea Pig | Data not available in provided search results | Full Agonist | General Knowledge |
| Indacaterol | Human Bronchial Rings | Human | Data not available in provided search results | Full Agonist | General Knowledge |
Note: Direct comparative pEC50 values for Salmeterol, Formoterol, and Indacaterol from the same study as TD-5471 are not available in the provided search results. This data would be critical for a precise comparison.
Table 2: In Vivo Bronchoprotective Effects in Guinea Pig Model
| Compound | Dosing | Time Point | Efficacy Metric | Result | Source |
| TD-5471 | Nebulized (≥30 μg/mL) | 72 hours | Bronchoprotection | Significantly greater than Salmeterol | |
| Salmeterol | Nebulized (300 μg/mL) | ≥24 hours | Bronchoprotection | Provides bronchoprotection lasting ≥24 h |
Signaling Pathway and Experimental Workflows
β2-Adrenoceptor Signaling Pathway
Activation of the β2-adrenoceptor by an agonist like this compound initiates a well-characterized signaling cascade within airway smooth muscle cells. This pathway is central to the bronchodilatory effects of all β2-agonists.
Caption: The canonical β2-adrenoceptor signaling pathway.
Experimental Workflow: In Vitro Guinea Pig Tracheal Ring Assay
This assay is a standard method for determining the potency and efficacy of bronchodilators.
Caption: Workflow for the in vitro tracheal ring assay.
Experimental Workflow: In Vivo Guinea Pig Bronchoprotection Assay
This in vivo model assesses the duration and dose-dependent protective effects of a bronchodilator against a bronchoconstricting agent.
Caption: Workflow for the in vivo bronchoprotection assay.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following protocols are based on standard procedures for the evaluation of β2-adrenoceptor agonists as described in the cited literature.
In Vitro Guinea Pig Tracheal Ring Assay
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cleaned of adhering connective tissue and cut into rings, typically 2-3 mm in width.
-
Mounting: The tracheal rings are suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 / 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Contraction: The tissues are allowed to equilibrate under a resting tension for a specified period. Following equilibration, the tracheal rings are contracted with a bronchoconstrictor agent such as methacholine or histamine to a stable level of tone.
-
Compound Addition: Cumulative concentration-response curves are generated by the stepwise addition of this compound or a comparator compound to the organ bath.
-
Data Analysis: The relaxation of the tracheal rings is expressed as a percentage of the maximal relaxation induced by a standard reference compound (e.g., isoproterenol). The pEC50 (the negative logarithm of the molar concentration producing 50% of the maximal response) and the maximal effect (Emax) are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Guinea Pig Bronchoprotection Assay
-
Animal Preparation: Conscious male Hartley guinea pigs are used for the study.
-
Compound Administration: this compound or a comparator drug is administered to the animals, typically via nebulization, at various doses.
-
Time Course: The bronchoprotective effects are assessed at different time points post-dosing (e.g., 1.5, 24, 48, 72 hours) to determine the duration of action.
-
Bronchoconstrictor Challenge: At the designated time point, the animals are challenged with an inhaled bronchoconstricting agent (e.g., acetylcholine or histamine).
-
Measurement of Airway Resistance: Airway resistance is measured using a whole-body plethysmograph. The degree of bronchoprotection is determined by the ability of the test compound to inhibit the increase in airway resistance induced by the bronchoconstrictor challenge.
-
Data Analysis: The results are typically expressed as the percentage inhibition of the bronchoconstrictor response. Dose-response curves are generated at each time point to evaluate the potency and duration of action of the test compounds.
This guide provides a framework for understanding the preclinical profile of this compound in comparison to other LABAs. For a complete and detailed analysis, it is highly recommended to consult the primary publication by Jacobsen et al. in Bioorganic & Medicinal Chemistry Letters.
References
A Comparative Guide to TD-5471 Hydrochloride as a Reference Compound in β2-Agonist Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TD-5471 hydrochloride with other common reference compounds used in the screening of β2-adrenergic receptor (β2-AR) agonists. The β2-AR, a G protein-coupled receptor (GPCR), is a primary target for drugs treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). Accurate and reliable screening of new chemical entities requires the use of well-characterized reference compounds. This compound is a potent, selective, and long-acting full agonist of the human β2-AR, making it a valuable tool in drug discovery.[1][2]
Comparative Analysis of β2-Agonist Reference Compounds
The selection of an appropriate reference compound is critical for the validation and standardization of screening assays. This compound is compared here with two widely used β2-agonists: Salbutamol (a short-acting β2-agonist, SABA) and Formoterol (a long-acting β2-agonist, LABA).
Table 1: Comparison of Pharmacological Properties
| Parameter | This compound | Salbutamol (Albuterol) | Formoterol |
| Potency (pEC50) | 8.7 (in guinea pig trachea)[1] | ~6.4 - 7.0 | ~8.0 - 8.6 |
| Agonist Type | Full Agonist[1] | Full/Partial Agonist[3] | Full Agonist[4] |
| Duration of Action | Long-acting (>24 hours)[1] | Short-acting (4-6 hours)[5] | Long-acting (>12 hours)[4][6] |
| Selectivity | Selective for β2-AR[1] | Selective for β2-AR | Highly selective for β2-AR[4] |
| Key Features | High potency and very long duration of action.[1] | Rapid onset of action.[7] | Rapid onset and long duration of action.[4] |
Signaling Pathways and Experimental Workflows
Activation of the β2-AR by an agonist initiates a signaling cascade that is fundamental to its physiological effects. The primary, or canonical, pathway involves the coupling of the receptor to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[8][9][10][11]
Figure 1. Canonical β2-Adrenergic Receptor Signaling Pathway.
A typical workflow for screening compounds against the β2-AR involves several key steps, from preparing the cells to analyzing the final data. This process is designed to identify and characterize the activity of test compounds.
Figure 2. General Workflow for a Cell-Based β2-Agonist Screening Assay.
Experimental Protocols
Below are detailed methodologies for two common types of functional assays used in β2-agonist screening.
cAMP Accumulation Assay
This assay directly measures the production of cAMP following receptor activation.
Objective: To quantify the dose-dependent increase in intracellular cAMP levels induced by a β2-agonist.
Materials:
-
Cells stably or transiently expressing the human β2-AR (e.g., HEK293 or CHO cells).
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound and other reference/test compounds.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[2][12]
-
White opaque 384-well microplates.
-
Plate reader compatible with the detection kit.
Protocol:
-
Cell Preparation: Culture cells to approximately 80-90% confluency. Harvest the cells and resuspend them in assay buffer to the desired density (e.g., 1x10^6 cells/mL).
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
Assay Procedure: a. Dispense a small volume (e.g., 5 µL) of the cell suspension into each well of the 384-well plate. b. Add the PDE inhibitor to all wells to a final concentration of, for example, 500 µM. c. Add an equal volume (e.g., 5 µL) of the serially diluted compounds to the wells. Include wells with assay buffer only as a negative control. d. Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes).
-
cAMP Detection: a. Following incubation, lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen detection kit.[12][13] This typically involves adding lysis buffer and detection reagents. b. Incubate as required by the kit (e.g., 60 minutes at room temperature).
-
Data Analysis: a. Read the plate on a compatible plate reader. b. Plot the signal as a function of the log of the agonist concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values for each compound.
Luciferase Reporter Gene Assay
This assay measures a downstream event of the cAMP pathway, the transcription of a reporter gene.[14][15]
Objective: To quantify the activation of the cAMP/PKA signaling pathway by measuring the expression of a luciferase reporter gene under the control of a cAMP Response Element (CRE).[16][17]
Materials:
-
HEK293 cells (or other suitable cell line).
-
CRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).[16]
-
Transfection reagent.
-
Cell culture medium and assay buffer.
-
This compound and other reference/test compounds.
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System).[16]
-
White opaque 96- or 384-well microplates.
-
Luminometer.
Protocol:
-
Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Plate the transfected cells in a white opaque microplate and allow them to express the plasmids for 24-48 hours.[14][16]
-
Compound Treatment: a. Prepare serial dilutions of this compound and other test compounds in serum-free medium. b. Replace the culture medium on the cells with the medium containing the diluted compounds. c. Incubate the plate for a period sufficient to allow for gene transcription and protein expression (e.g., 4-6 hours).[18]
-
Luciferase Assay: a. Equilibrate the plate to room temperature. b. Measure luciferase activity following the manufacturer's protocol for the luciferase assay system. This typically involves adding the luciferase substrate to the wells. c. Read the luminescence on a luminometer. If using a dual-reporter system, a second reagent is added to quench the first signal and initiate the second (Renilla) signal.[16]
-
Data Analysis: a. Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.[16] b. Plot the normalized relative light units (RLU) against the log of the agonist concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Conclusion
This compound serves as an excellent positive control and reference standard in β2-agonist screening campaigns due to its high potency, selectivity, and long duration of action.[1] Its properties provide a robust benchmark for comparing the activity of novel test compounds. When used alongside established reference compounds like the short-acting Salbutamol and the long-acting Formoterol, researchers can gain a comprehensive understanding of the pharmacological profile of their compounds of interest, facilitating the identification of promising new drug candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Expression of the beta 2 adrenoceptor partial agonist/antagonist activity of salbutamol in states of low and high adrenergic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salmeterol, a new long acting inhaled beta 2 adrenoceptor agonist: comparison with salbutamol in adult asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formoterol fumarate, a new beta 2-adrenoceptor agonist. Acute studies of selectivity and duration of effect after inhaled and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigations into factors determining the duration of action of the beta 2-adrenoceptor agonist, salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. cAMP/PKA Pathway-CRE/CREB Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 18. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
Safety Operating Guide
Navigating the Safe Disposal of TD-5471 Hydrochloride: A Procedural Guide
For research use only. Not for human or veterinary therapeutic or diagnostic use.
The proper disposal of TD-5471 hydrochloride, a potent and selective full agonist of the human β2-adrenoceptor, is a critical component of laboratory safety and environmental responsibility.[1] As a pharmacologically active compound, improper disposal can pose risks to human health and the environment.[2][3] This guide outlines the essential procedures for the safe handling and disposal of this compound in a research setting, emphasizing compliance with federal, state, and local regulations.[3][4][5]
Pre-Disposal Safety Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) for specific hazard information. If an SDS is not available, the compound should be treated as a hazardous substance.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Double chemotherapy gloves are recommended when handling potent compounds.[6]
-
Eye Protection: Safety glasses or goggles are essential to prevent accidental splashes.[7]
-
Lab Coat: A disposable gown or dedicated lab coat should be worn to protect clothing and skin.[6][7]
-
Respiratory Protection: A respirator may be necessary if the SDS indicates a risk of inhalation or if handling powders outside of a certified chemical fume hood.[6]
Waste Identification and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.[7][8] All materials contaminated with this compound must be classified as hazardous pharmaceutical waste.[6]
Types of Waste Contaminated with this compound:
-
Solid Waste: Unused or expired pure compound, contaminated lab supplies (e.g., weigh boats, pipette tips, vials), and contaminated PPE.[6]
-
Liquid Waste: Solutions containing this compound.
-
Sharps Waste: Needles and syringes used to handle solutions of the compound. Syringes containing any residual volume must be disposed of as hazardous chemical waste, not in a standard sharps container.[6]
It is critical to separate halogenated and non-halogenated solvent wastes, as well as aqueous and solvent wastes, whenever possible.[4]
Step-by-Step Disposal Protocol
DO NOT dispose of this compound or its containers in the regular trash or down the sewer system.[2][7]
-
Container Selection:
-
Labeling:
-
Request and affix a "HAZARDOUS WASTE" label from your institution's Environmental Health and Safety (EHS) department.[10]
-
Clearly and accurately list all contents on the label, including the full chemical name "this compound" (no abbreviations), and the concentration or percentage of each component in a mixture.[8][10]
-
Include the Principal Investigator's (PI) name, laboratory location (building and room number), and a contact phone number.[10]
-
Indicate the date when the first waste was added to the container (accumulation start date).[4]
-
-
Storage (Satellite Accumulation Area - SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[6][8][9][10]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4][9]
-
Ensure incompatible wastes are segregated within the SAA to prevent accidental mixing.[8] For example, store acids and bases separately.[8]
-
Keep waste containers closed at all times, except when adding waste.[9]
-
-
Requesting Disposal:
-
Once the container is nearly full (e.g., 75% full) or has been accumulating for a specified period (often six months), submit a hazardous waste pickup request to your institution's EHS department.[4][9][10]
-
EHS professionals will collect the waste for transport to a licensed hazardous waste disposal facility, where it will typically be incinerated in compliance with EPA regulations.[5][10]
-
Quantitative Data and Regulatory Thresholds
The management of hazardous waste in a laboratory setting is governed by strict regulations, including accumulation time limits and quantity restrictions.
| Parameter | Guideline/Regulation | Citation |
| Maximum SAA Storage Time | 6 to 12 months from the accumulation start date, depending on institutional policy. | [2][4][9] |
| Maximum SAA Volume | Typically up to 55 gallons of hazardous waste per SAA (non-laboratory areas). Academic labs may have lower limits, such as 25 gallons. | [4][9] |
| Acutely Toxic Waste (P-List) | Maximum of 1 quart (liquid) or 1 kg (solid) may be accumulated. | [9] |
| Container Weight Limit | Waste containers should not exceed a weight that can be safely handled (e.g., max 15 kg). | [7] |
Note: While this compound is not explicitly on the EPA's P-list of acutely hazardous wastes, its potent pharmacological activity warrants careful handling and adherence to the most stringent applicable guidelines.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound waste disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. danielshealth.com [danielshealth.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
Personal protective equipment for handling TD-5471 hydrochloride
This guide provides critical safety and logistical information for the handling and disposal of TD-5471 hydrochloride, a potent and selective full agonist of the human β2-adrenoceptor intended for research use only.[1] Given that this is a synthetic compound with potential research and development risks, all personnel must adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment.[1]
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazardous nature of potent synthetic compounds necessitates a cautious approach. Based on safety guidelines for similar research compounds and hazardous drugs, the following PPE is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Activity | Required PPE | Notes |
| Weighing and Aliquoting (Dry Powder) | - Disposable, low-permeability gown- Two pairs of chemotherapy-rated gloves- N95 or higher respirator- Chemical safety goggles and face shield | To be performed in a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles. |
| Solution Preparation and Handling | - Disposable, low-permeability gown- Two pairs of chemotherapy-rated gloves- Chemical safety goggles | Work should be conducted in a well-ventilated area, preferably a fume hood. |
| Administration to Animals | - Disposable gown- Two pairs of gloves- Safety glasses with side shields | Handle animals with care to avoid bites or scratches that could lead to exposure. |
| Waste Disposal | - Disposable gown- Heavy-duty gloves- Chemical safety goggles | Follow all institutional and local regulations for hazardous waste disposal. |
This table is a guideline and should be adapted based on a site-specific risk assessment.
Safe Handling and Operational Workflow
Adherence to a standardized workflow is crucial for minimizing the risk of exposure and contamination.
Caption: Standard workflow for handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Plan
| Exposure Type | Immediate Action |
| Inhalation | Move to fresh air immediately. Seek medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Management
A well-defined spill response plan is essential to contain and clean up any accidental release of this compound.
Caption: Spill response workflow for this compound.
Disposal Plan
All waste materials contaminated with this compound are considered hazardous and must be disposed of in accordance with institutional, local, and federal regulations.[2]
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent materials, and empty vials should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3] Recommended storage is at room temperature in the continental US, but this may vary elsewhere.[1] Keep the container locked up or in an area accessible only to authorized personnel.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
